2-Furancarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041420 | |
| Record name | 2-Furancarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
37.1 mg/mL at 15 °C | |
| Record name | 2-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
88-14-2, 26447-28-9 | |
| Record name | 2-Furancarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Furoic acid | |
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| Record name | Furancarboxylic acid | |
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| Record name | 2-FUROIC ACID | |
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| Record name | Furancarboxylic acid | |
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| Record name | 2-Furancarboxylic acid | |
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| Record name | 2-Furancarboxylic acid | |
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| Record name | 2-furoic acid | |
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| Record name | 2-furoic acid | |
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| Record name | 2-FUROIC ACID | |
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| Record name | 2-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
133.5 °C | |
| Record name | 2-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic Analysis of 2-Furancarboxylic Acid: A Technical Guide
Introduction
2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furan. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable insights into its structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals from the three protons on the furan ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling constants are solvent-dependent.
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in DMSO-d₆ (Hz) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in CDCl₃ (Hz) |
| H5 | 7.90 | dd | J = 1.64, 0.76 | 7.66 | dd | J = 1.7, 0.9 |
| H3 | 7.22 | dd | J = 3.48, 0.76 | 7.35 | dd | J = 3.6, 0.9 |
| H4 | 6.64 | dd | J = 3.44, 1.72 | 6.57 | dd | J = 3.6, 1.7 |
| COOH | ~13.5 (broad) | s | - | 12.36 | s | - |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C=O | 159.81 |
| C2 | 147.44 |
| C5 | 145.38 |
| C3 | 118.16 |
| C4 | 112.52 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations of the furan ring.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad |
| C-H stretch (aromatic) | ~3100 | Medium |
| C=O stretch (carboxylic acid) | ~1700 | Strong |
| C=C stretch (furan ring) | ~1583 | Strong |
| C-O stretch (furan ring and carboxylic acid) | 1000-1300 | Strong |
| C-H bend (out-of-plane) | ~887 | Strong |
Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 112 | High | [M]⁺ (Molecular Ion) |
| 95 | High | [M - OH]⁺ |
| 67 | Medium | [M - COOH]⁺ |
| 39 | High | [C₃H₃]⁺ |
Note: Relative intensities can vary between different instruments and experimental conditions.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Vortex the mixture until the sample is completely dissolved.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and apply a baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For ¹H NMR, integrate the signals to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background correction using a spectrum of a pure KBr pellet. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and record their abundance to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
References
A Comprehensive Technical Guide to the Solubility of 2-Furancarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 2-Furancarboxylic acid (also known as 2-furoic acid) in various organic solvents. Understanding the solubility characteristics of this versatile compound is crucial for its application in pharmaceuticals, food preservation, and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow to aid researchers and professionals in their work.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents across different temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in several pure organic solvents. The data indicates a general trend of increasing solubility with an increase in temperature[1].
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 283.15 - 333.15 | Data available in cited literature[2] |
| Ethanol | - | Good solubility noted[1][3] |
| Acetone | - | Good solubility noted[3] |
| Toluene | 283.15 - 333.15 | Data available in cited literature |
| Hexane | 283.15 - 333.15 | Data available in cited literature |
| Diisopropylether | 283.15 - 333.15 | Data available in cited literature |
| 1,2-Dichloroethane | 283.15 - 333.15 | Data available in cited literature |
| Acetonitrile | 283.15 - 333.15 | Data available in cited literature |
| Methylisobutylketone | 283.15 - 333.15 | Data available in cited literature |
| DMSO | - | Soluble |
Note: The detailed mole fraction solubility data for the solvents and temperature ranges indicated are contained within the cited scientific literature. Researchers are encouraged to consult these sources for precise quantitative values.
Experimental Protocols
The determination of this compound solubility is typically achieved through the isothermal saturation method, followed by gravimetric or spectroscopic analysis. The following is a detailed protocol for the gravimetric determination of solubility.
Isothermal Saturation and Gravimetric Analysis
This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Sintered glass filter or syringe filter (pore size appropriate to retain undissolved solid)
-
Drying oven
-
Glass vials with airtight seals
-
Pipettes
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed glass vial. The addition of excess solute ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the solute remains constant. A typical equilibration time can be 24 to 48 hours.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. The withdrawn sample is immediately filtered through a sintered glass filter or a syringe filter to remove any remaining solid particles.
-
Gravimetric Determination: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the acid).
-
Mass Measurement: After complete evaporation of the solvent, the container with the solid residue is cooled in a desiccator and then weighed on an analytical balance. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
-
Calculation of Solubility: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved this compound (residue).
-
M₁ is the molar mass of this compound.
-
m₂ is the mass of the solvent in the withdrawn sample.
-
M₂ is the molar mass of the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation and gravimetric method.
Caption: Workflow for solubility determination of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Furancarboxylic acid, also known as 2-furoic acid, is a versatile bio-based platform chemical derived from lignocellulosic biomass. Its furan ring and carboxylic acid functionality make it a valuable starting material for the synthesis of a wide range of chemicals, including pharmaceuticals, polymers, and flavoring agents. Understanding the reaction mechanisms and kinetics of this compound is crucial for the optimization of existing synthetic routes and the development of novel applications. This guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, supported by experimental data and protocols.
Key Reactions of this compound
The reactivity of this compound is primarily centered around its carboxylic acid group and the furan ring. The principal reactions include esterification, decarboxylation, oxidation, and reduction.
Esterification
Esterification of this compound with various alcohols yields furoate esters, which have applications as flavoring agents, plasticizers, and in pharmaceutical synthesis. The reaction is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.
The rate of esterification is influenced by factors such as temperature, catalyst type and concentration, and the nature of the alcohol.
| Reaction | Alcohol | Catalyst | Temperature (°C) | Conversion (%) | Time (h) | Selectivity (%) | Reference |
| Esterification | n-Butanol | ZrTPA30PEGT100 | 110 | 25 | 24 | 100 | [1] |
| Esterification | n-Butanol | ZrTPA30PEGT100 | 125 | 93 | 24 | 100 | [1] |
| Esterification | n-Butanol | ZrPEGTPA30T100 | 110 | 22 | 24 | 100 | [1] |
| Esterification | n-Butanol | ZrPEGTPA30T100 | 125 | 80 | 24 | 100 | [1] |
| Esterification | n-Butanol | ZrPEGTPA30T100 | 140 | 90 | 24 | 100 | [1] |
| Esterification | Methanol | Candida antarctica lipase B (CALB) | 40 | ~82.5 | 24 | - |
ZrTPA30PEGT100 and ZrPEGTPA30T100 are tungstophosphoric acid/zirconia composite catalysts.
This protocol describes the esterification of this compound with n-butanol using a solid acid catalyst.
Materials:
-
This compound (1 mmol)
-
n-Butanol (2 mmol)
-
Tungstophosphoric acid/zirconia composite catalyst (e.g., ZrTPA30PEGT100) (50 mg), dried overnight
-
Acetone
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
20 mL glass reaction tube
-
Heating block with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Combine this compound, n-butanol, and the dried catalyst in the glass reaction tube.
-
Place the tube in the heating block and stir the mixture at 125 °C for 24 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with 3 cm³ of acetone.
-
Filter the mixture to separate the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent.
Decarboxylation
Decarboxylation of this compound results in the formation of furan, a fundamental heterocyclic compound. This reaction can be achieved thermally or enzymatically.
The thermal decarboxylation of 2-furoic acid is activated at elevated temperatures, while enzymatic decarboxylation can occur under milder conditions.
| Reaction Type | Catalyst/Conditions | Temperature (°C) | Activation Energy (kJ/mol) | Other Kinetic Parameters | Reference |
| Thermal Decarboxylation | Dry conditions | 140-190 | - | Activated from ~140-160 °C | |
| Catalytic Decomposition | 2% HBr + 5% LiBr | - | 98.74 | Follows first-order kinetics | |
| Enzymatic Carboxylation (reverse reaction) | HmfF enzyme | 25-50 | 80.7 | Km = 49.4 µM, kcat = 2.39 s-1 (for FDCA) |
A detailed experimental protocol for the thermal decarboxylation of 2-furoic acid in a controlled laboratory setting.
Materials:
-
This compound
-
Inert solvent (e.g., high-boiling point ether or hydrocarbon)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle
-
Gas inlet/outlet
Procedure:
-
Place this compound in the round-bottom flask.
-
Add a high-boiling point inert solvent to create a slurry or solution.
-
Assemble the reaction apparatus with the condenser and gas lines.
-
Flush the system with an inert gas to remove air.
-
Heat the mixture to the desired temperature (e.g., 160-190 °C) while stirring.
-
Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling through an oil bath or a gas counter).
-
The product, furan, is volatile and can be collected by distillation or condensation of the vapor stream.
Oxidation
Oxidation of this compound can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for the production of bio-based polymers like polyethylene furanoate (PEF). This transformation is a key step in the valorization of biomass.
This protocol outlines a two-step process where furfural is first oxidized to 2-furoic acid, which is then carboxylated to FDCA. The first step, the oxidation of furfural, is detailed below.
Materials:
-
Furfural (1.0 wt% aqueous solution)
-
Gold-based heterogeneous catalyst (e.g., Au/HT)
-
Molecular oxygen (O₂)
Equipment:
-
Autoclave reactor
-
HPLC for product analysis
Procedure:
-
Charge the autoclave with 500 mg of the Au/HT catalyst and 30 mL of the aqueous furfural solution.
-
Pressurize the reactor with molecular oxygen to 6 bar.
-
Heat the reaction mixture to 110 °C and maintain for 2 hours with stirring.
-
After the reaction, cool the reactor and analyze the products by HPLC. A near quantitative conversion of furfural to 2-furoic acid can be achieved under these conditions.
Reduction
Reduction of the carboxylic acid group of this compound yields furfuryl alcohol, another important platform chemical. The furan ring can also be reduced under more stringent conditions.
This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol using a metal hydride reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or other suitable hydride reducing agent
-
Anhydrous ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Dry three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In the dry flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.
-
Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for a specified time to ensure complete reaction.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute acid.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, and dry over a drying agent.
-
Remove the solvent by rotary evaporation to obtain the crude furfuryl alcohol, which can be further purified by distillation.
Reaction Pathways and Mechanisms
Visualizing the reaction pathways provides a clearer understanding of the transformations of this compound.
Diagrams of Reaction Pathways
Caption: Acid-catalyzed esterification mechanism.
Caption: Decarboxylation to furan.
Caption: Synthesis of FDCA from furfural.
Caption: Reduction to furfuryl alcohol.
Applications in Drug Development
This compound and its derivatives are important scaffolds in medicinal chemistry. The furan ring is a bioisostere for other aromatic systems and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Furoate esters are used in prodrug strategies to enhance drug delivery. For instance, diloxanide furoate is an effective amoebicide.
Conclusion
This guide has provided a detailed overview of the key reaction mechanisms and kinetics of this compound. The presented data and experimental protocols offer a valuable resource for researchers in academia and industry. A thorough understanding of these fundamental transformations is essential for harnessing the full potential of this versatile bio-based platform chemical in the development of sustainable chemical processes and novel therapeutic agents. Further research into more efficient and selective catalytic systems for these reactions will continue to expand the applications of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and storage of 2-Furancarboxylic acid (also known as 2-furoic acid) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research activities.
Hazard Identification and Classification
This compound is a white to off-white crystalline solid.[1] While not classified as a hazardous material for transport, it poses several risks that necessitate careful handling.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₄O₃ | |
| Molar Mass | 112.084 g·mol⁻¹ | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 128 to 132 °C | |
| Boiling Point | 230 to 232 °C | |
| Solubility in Water | 27.1 g/L | |
| Acidity (pKa) | 3.12 at 25 °C | |
| Density | 1.324 g/mL at 25°C |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure risks.
| Body Part | Recommended PPE | Standard |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1 or European Standard EN166 |
| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. For significant handling, wear fire/flame resistant and impervious clothing. | N/A |
| Hands | Nitrile or other chemically resistant gloves. Gloves should be inspected before use and changed immediately if contaminated. | N/A |
| Respiratory | Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges is required. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Experimental Workflow for PPE Selection
References
High-Purity 2-Furancarboxylic Acid for Analytical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 2-furancarboxylic acid, a critical reagent for analytical standards in research and pharmaceutical development. This document details its synthesis, purification, and analytical characterization, and explores its emerging role in drug discovery.
Introduction to this compound
This compound, also known as 2-furoic acid or pyromucic acid, is an organic compound derived from furan.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] Its derivatives have shown promise in various therapeutic areas, including the treatment of type 2 diabetes mellitus and as potential anti-inflammatory and anti-cancer agents.[2][3] Given its significance, the availability of high-purity this compound as an analytical standard is paramount for accurate quantification, quality control, and research and development.
Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 88-14-2 | |
| Molecular Formula | C₅H₄O₃ | |
| Molecular Weight | 112.08 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 128-132 °C | |
| Boiling Point | 230-232 °C | |
| Solubility | Soluble in hot water, alcohol, and ether |
Specifications for Analytical Standard Grade
The following table outlines typical specifications for high-purity this compound intended for use as an analytical standard.
| Parameter | Specification | Method |
| Assay (GC) | ≥97.0% | Gas Chromatography |
| Assay (Titration) | 97.0-103.0% | Titration |
| Purity (by GC) | >98.0% | Gas Chromatography |
| Identity (IR, NMR) | Conforms to structure | IR, NMR Spectroscopy |
| Melting Point | 128-132 °C | Capillary Method |
Synthesis and Purification
High-purity this compound can be synthesized through various methods, with the most common being the oxidation of furfural. The traditional Cannizzaro reaction and catalytic oxidation are two well-established procedures.
Synthesis via Cannizzaro Reaction
The Cannizzaro reaction of furfural in the presence of a strong base yields both this compound and furfuryl alcohol. This disproportionation reaction provides a 1:1 molar ratio of the two products.
References
- 1. This compound [webbook.nist.gov]
- 2. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from biomass. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity.
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various applications. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄O₃ | [1][2] |
| Molecular Weight | 112.08 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 128-134 °C | |
| Boiling Point | 230-232 °C at 760 mmHg | |
| Solubility in Water | 36 g/L at 20 °C | |
| pKa | 3.12 at 25 °C | |
| Density | ~1.324 g/mL at 25 °C |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both a carboxylic acid and a furan ring. The electron-withdrawing nature of the carboxyl group influences the reactivity of the furan ring.
Acidity
As a carboxylic acid, this compound is acidic and readily donates a proton from its hydroxyl group. Its pKa of 3.12 indicates it is a moderately strong organic acid.
Esterification
This compound undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters, which are valuable in the fragrance and flavor industries.
Decarboxylation
Upon heating, this compound can undergo decarboxylation to produce furan. This reaction is of interest in food chemistry as it can be a pathway for furan formation in thermally processed foods.
Reactions of the Furan Ring
The furan ring can participate in various electrophilic substitution reactions, although the electron-withdrawing carboxylic acid group deactivates the ring towards this type of reaction compared to furan itself.
Chemical reactivity of this compound.
Spectral Data
The following tables summarize the key spectral data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.36 | s | - | -COOH |
| 7.66 | dd | 1.7, 0.9 | H5 |
| 7.35 | dd | 3.6, 0.9 | H3 |
| 6.57 | dd | 3.6, 1.7 | H4 |
Solvent: CDCl₃
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 159.81 | C=O |
| 147.44 | C5 |
| 145.38 | C2 |
| 118.16 | C3 |
| 112.52 | C4 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1583, 1427 | Strong | C=C stretch (furan ring) |
| ~1200 | Strong | C-O stretch |
| 1126, 887 | Strong | Ring vibrations |
Note: The IR spectrum is complex due to the dimeric structure in the solid phase.
Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 112 | High | [M]⁺ (Molecular ion) |
| 95 | High | [M - OH]⁺ |
| 67 | Moderate | [M - COOH]⁺ |
Electron Ionization (EI) Mass Spectrum.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of this compound.
Synthesis and Purification
A common laboratory synthesis of this compound is through the Cannizzaro reaction of furfural.
Synthesis and purification workflow.
Protocol:
-
Reaction: Furfural is cooled in an ice bath and a solution of sodium hydroxide is added slowly while maintaining a low temperature.
-
Extraction: The resulting mixture contains sodium 2-furancarboxylate and furfuryl alcohol. The furfuryl alcohol is removed by extraction with diethyl ether.
-
Acidification: The remaining aqueous layer containing sodium 2-furancarboxylate is acidified with sulfuric acid to precipitate the crude this compound.
-
Purification: The crude acid is purified by recrystallization from hot water, often with the use of decolorizing carbon to remove colored impurities.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
Melting point determination workflow.
Protocol:
-
A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.
Boiling Point Determination
The boiling point can be determined using a micro-boiling point or Thiele tube method.
Protocol:
-
A small amount of the liquid (if melted) or a solution of the solid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility in water can be determined by the equilibrium saturation method.
Protocol:
-
An excess amount of this compound is added to a known volume of water at a specific temperature.
-
The mixture is stirred until equilibrium is reached.
-
The undissolved solid is filtered, and the concentration of the dissolved acid in the filtrate is determined by titration with a standardized base.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, spectral information, and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile bio-based chemical. A thorough understanding of these fundamental properties is essential for its successful application in various fields of chemical synthesis and materials science.
References
An In-Depth Technical Guide to the Thermal Decomposition of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furancarboxylic acid, also known as 2-furoic acid, is a pivotal bio-based platform chemical with wide-ranging applications in the pharmaceutical, food, and polymer industries. Understanding its thermal stability and decomposition pathways is critical for its effective utilization and for mitigating the formation of potentially hazardous byproducts, such as furan. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition products, reaction mechanisms, and kinetic parameters. It includes detailed experimental protocols for thermal analysis and product quantification, and visualizes the key reaction pathways.
Introduction
This compound is a carboxylic acid derived from furan. Its thermal decomposition is a process of significant interest, primarily because it serves as a key pathway to the formation of furan, a compound classified as a possible human carcinogen. The principal thermal degradation route is decarboxylation, a reaction that can be influenced by temperature, pressure, and the presence of catalysts. This guide aims to consolidate the current scientific understanding of this process, providing a valuable resource for professionals working with this compound.
Decomposition Products and Mechanisms
The primary event in the thermal decomposition of this compound is the cleavage of the carboxylic acid group, leading to the formation of furan and carbon dioxide. This decarboxylation reaction is typically initiated at temperatures in the range of 140-160°C.[1][2]
Subsequent to the formation of furan, secondary reactions can occur, particularly at higher temperatures. The furan molecule can act as a diene in Diels-Alder reactions, leading to the formation of more complex structures. A proposed pathway involves the reaction of furan with itself or other dienophiles to produce 2,3-benzofuran and subsequently dibenzofuran.[3] The Diels-Alder reaction of furan is often reversible, and the equilibrium between the reactants and the cycloadduct is sensitive to temperature and the electronic nature of the dienophile.[4][5]
Quantitative Data
The thermal decomposition of this compound has been characterized by various kinetic and thermodynamic parameters. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Conditions | Reference |
| Activation Temperature for Decarboxylation | 140-160 °C | Uncatalyzed | |
| Activation Energy (Ea) | 98.74 kJ·mol⁻¹ | Catalyzed by 2% HBr + 5% LiBr (mass fraction) |
Table 1: Kinetic Parameters for the Thermal Decomposition of this compound
| Property | Value | Reference |
| Melting Point | 128-132 °C | |
| Boiling Point | 230-232 °C | |
| Enthalpy of Fusion | 22.60 kJ/mol | |
| Enthalpy of Sublimation | 108.40 ± 2.20 kJ/mol |
Table 2: Thermophysical Properties of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are fundamental for determining the thermal stability and phase transitions of this compound.
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the onset of decomposition temperature, typically defined as the temperature at which a 5% weight loss is observed.
-
-
DSC Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at 10 °C/min (First Heating Scan).
-
Cool to 25 °C at 10 °C/min.
-
Heat from 25 °C to a temperature well above the decomposition onset (e.g., 300 °C) at 10 °C/min (Second Heating Scan).
-
-
Data Analysis: Determine the melting point from the peak of the endotherm in the first heating scan and any exothermic events corresponding to decomposition in the second heating scan.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Quantification
This method is used to identify and quantify the volatile decomposition products, primarily furan.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Sample Preparation:
-
Place a known amount of this compound into a headspace vial.
-
For quantitative analysis, add a known amount of an internal standard, such as furan-d4.
-
Seal the vial.
-
-
Incubation: Incubate the vial in the headspace oven at a series of temperatures (e.g., 140°C, 160°C, 180°C, 190°C) for a fixed time to induce decomposition.
-
GC-MS Conditions:
-
Injection: Transfer a known volume of the headspace gas into the GC injector.
-
Column: A suitable column for separating volatile organic compounds, such as a PLOT Q column.
-
Oven Program: A temperature program that allows for the separation of furan from other potential byproducts.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for furan (e.g., m/z 68) and the internal standard.
-
-
Data Analysis: Quantify the amount of furan produced by creating a calibration curve using standards of known furan concentrations.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Primary thermal decomposition pathway of this compound.
Caption: Experimental workflow for studying thermal decomposition.
Conclusion
The thermal decomposition of this compound is a well-defined process initiated by decarboxylation to form furan, followed by potential secondary reactions at higher temperatures. A thorough understanding of the reaction conditions, kinetics, and product profile is essential for professionals in the pharmaceutical and chemical industries to ensure product stability, process safety, and to control the formation of undesirable byproducts. The experimental protocols and data presented in this guide provide a solid foundation for further research and application in these fields.
References
- 1. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on kinetics and mechanism of 2-furoic acid decomposition-Academax [academax.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and potential polymorphism of 2-furancarboxylic acid (also known as 2-furoic acid). While the existence of multiple polymorphic forms has been investigated, detailed crystallographic data for distinct polymorphs are not extensively reported in publicly available literature. This guide summarizes the known crystal structure, discusses the theoretical basis for polymorphism, and outlines the experimental protocols used for its characterization.
Introduction to this compound
This compound is a heterocyclic organic compound with the formula C₅H₄O₃. It consists of a furan ring substituted with a carboxylic acid group at the 2-position. This molecule is a valuable building block in medicinal chemistry and materials science. The solid-state properties of this compound, including its crystal structure and potential for polymorphism, are of significant interest as they can influence its physical and chemical stability, solubility, and bioavailability in pharmaceutical formulations.
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but different internal crystal lattices. These structural differences can lead to variations in physicochemical properties, making the study of polymorphism a critical aspect of drug development.
Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic crystal system. A key feature of its solid-state structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.
Crystallographic Data
The following table summarizes the crystallographic data for the known crystal structure of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.33(2) |
| b (Å) | 5.16(1) |
| c (Å) | 10.12(2) |
| β (°) | 118.1(2) |
| Volume (ų) | 474.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.56 |
| Hydrogen Bond (O-H···O) (Å) | 2.64 |
Data is a representative example from crystallographic studies and may vary slightly between different determinations.
Molecular Conformation and Hydrogen Bonding
In the solid state, the this compound molecule is nearly planar. The carboxylic acid group can exist in different conformations relative to the furan ring. Theoretical studies have investigated the energetic favorability of different conformers, which is a contributing factor to the potential for polymorphism. The dominant intermolecular interaction is the strong O-H···O hydrogen bond that links two molecules into a dimer. These dimers then pack in a herringbone fashion to form the extended crystal lattice.
Polymorphism of this compound
While extensive experimental data on distinct polymorphs of this compound are limited in the reviewed literature, theoretical and spectroscopic studies suggest a potential for conformational polymorphism. The orientation of the carboxylic acid group relative to the furan ring can vary, leading to different conformers that could potentially pack into different crystal lattices.
The workflow for investigating and characterizing potential polymorphs is crucial in pharmaceutical development.
Caption: Workflow for polymorph screening and characterization.
Experimental Protocols
The characterization of the crystal structure and potential polymorphs of this compound involves a combination of analytical techniques.
Crystallization Methods
-
Solvent Evaporation: Saturated solutions of this compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate) are allowed to evaporate slowly at a constant temperature. The resulting crystals are then harvested for analysis.
-
Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization. The cooling rate can be controlled to influence the polymorphic form obtained.
-
Sublimation: this compound is heated under vacuum, causing it to sublime. The vapor is then allowed to deposit on a cold surface, forming crystals.
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Protocol: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. The resulting data are used to solve and refine the crystal structure, providing precise atomic coordinates, unit cell dimensions, and space group information.
-
-
Powder X-ray Diffraction (PXRD):
-
Protocol: A finely ground powder of the crystalline material is placed in a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram serves as a fingerprint for a specific crystalline phase.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: A small amount of the sample is placed in an aluminum pan and heated or cooled at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference pan is measured as a function of temperature. DSC is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: The mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere. TGA is used to assess the thermal stability of the compound and to identify the presence of solvates.
-
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
-
Protocol: In FTIR spectroscopy, a beam of infrared radiation is passed through the sample, and the absorption of radiation at different wavenumbers is measured. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. Both techniques provide information about the vibrational modes of the molecules in the crystal lattice. Different polymorphs will exhibit distinct spectra due to differences in their intermolecular interactions.
-
Conclusion
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Furancarboxylic Acid from Furfural Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-furancarboxylic acid (also known as 2-furoic acid) through the oxidation of furfural. This compound is a valuable platform chemical with wide-ranging applications in the pharmaceutical, agrochemical, and materials industries.[1][2] These protocols focus on various catalytic systems, offering researchers a selection of methodologies to suit different laboratory capabilities and research goals, including green chemistry approaches. Detailed experimental procedures, comparative data on catalyst performance, and a generalized experimental workflow are presented to facilitate the successful synthesis and optimization of this compound production.
Introduction
Furfural, a renewable platform molecule derived from lignocellulosic biomass, is a key starting material for the production of various value-added chemicals.[1][3] The selective oxidation of furfural to this compound is a critical transformation, yielding a versatile building block for pharmaceuticals, preservatives, and polymers.[1] This document outlines several robust and efficient protocols for this conversion, utilizing different catalytic systems. The methodologies detailed below include the use of heterogeneous, homogeneous, and biocatalytic approaches, with a focus on providing reproducible experimental procedures and comparative performance data.
Catalytic Systems Overview
The oxidation of furfural to this compound can be achieved through several catalytic routes. Heterogeneous catalysts, such as those based on gold or mixed metal oxides, offer advantages in terms of catalyst recovery and recycling. Homogeneous catalysts, like ruthenium pincer complexes, can exhibit high activity and selectivity under specific conditions. Biocatalytic methods, employing microorganisms, present a green chemistry alternative with high yields under mild conditions. The choice of catalyst system will depend on factors such as desired yield, selectivity, reaction conditions, and scalability.
Comparative Data of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the oxidation of furfural to this compound under different reaction conditions.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Au/Hydrotalcite | O₂ | Water | 110 | 2 | 100 | 95 | 95 | |
| CuO-MnCO₃ (Cu₆-Mn₄) | Sodium Hypochlorite | Water | Room Temp | - | 100 | 96.9 | 96.9 | |
| AuPd/Mg(OH)₂ | O₂ | Water | 30 | - | - | - | High | |
| Au/ZTC | O₂ | Methanol | - | 3 | ~90 | ~90 | ~100 | |
| Ruthenium Pincer Complex | Water (as oxidant) | 1,4-Dioxane/Water | 150 | 68 | - | 77 (isolated) | - | |
| Nocardia corallina | - | - | - | - | - | 88 | - | |
| Recombinant E. coli | - | - | - | - | - | 95-98 | - |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Au/Hydrotalcite
This protocol is based on a green chemistry approach using a gold-based heterogeneous catalyst with oxygen as the oxidant and water as the solvent.
Materials:
-
Furfural
-
Au/Hydrotalcite (Au/HT) catalyst
-
Deionized water
-
Pressurized reactor equipped with a magnetic stirrer and temperature control
-
Oxygen (O₂) gas supply
Procedure:
-
In a typical experiment, add the Au/HT catalyst to the reactor.
-
Add deionized water as the solvent.
-
Add furfural to the reactor.
-
Seal the reactor and purge with O₂ several times to remove air.
-
Pressurize the reactor with O₂ to the desired pressure.
-
Heat the reactor to 110 °C while stirring.
-
Maintain the reaction for 2 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to recover the catalyst.
-
The aqueous solution contains the sodium salt of this compound.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure product.
Protocol 2: Homogeneous Catalysis using a Ruthenium Pincer Catalyst
This protocol describes the oxidation of furfural using a well-defined ruthenium pincer catalyst with alkaline water as the formal oxidant.
Materials:
-
Furfural
-
Ruthenium pincer catalyst (e.g., complex 6 as described in the reference)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Schlenk tube or a similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the ruthenium pincer catalyst (1 mol%).
-
Add a solution of NaOH (1.2 equivalents) in deionized water.
-
Add 1,4-dioxane as a co-solvent.
-
Add furfural (1 mmol).
-
Seal the tube and heat the reaction mixture to 150 °C.
-
Monitor the reaction progress by analyzing aliquots. The reaction is typically complete within 68 hours for gram-scale synthesis.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is in the form of sodium furoate.
-
To isolate the this compound, first remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
Protocol 3: Biocatalytic Synthesis using Recombinant E. coli
This protocol utilizes whole-cell biocatalysis with recombinant E. coli for the selective oxidation of furfural.
Materials:
-
Recombinant E. coli cells expressing a suitable dehydrogenase.
-
Furfural
-
Buffer solution (e.g., phosphate buffer, pH dependent on the specific enzyme)
-
Incubator shaker
Procedure:
-
Cultivate the recombinant E. coli cells to the desired cell density.
-
Harvest the cells by centrifugation and wash with the reaction buffer.
-
Resuspend the cells in the reaction buffer in a suitable reaction vessel.
-
Add furfural to the cell suspension. The concentration should be optimized to avoid substrate inhibition (e.g., up to 100 mM).
-
Incubate the reaction mixture in an incubator shaker at the optimal temperature for the enzyme.
-
Monitor the conversion of furfural to this compound using techniques like HPLC.
-
For higher product concentrations, a fed-batch strategy can be employed where furfural is added incrementally.
-
Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
-
The supernatant contains the this compound.
-
The product can be purified from the supernatant by acidification and subsequent extraction or crystallization.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound from furfural and the catalytic cycle.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 3. shokubai.org [shokubai.org]
Application Notes and Protocols for the Biocatalytic Production of 2-Furancarboxylic Acid Using Whole-Cell Catalysts
Introduction
2-Furancarboxylic acid (2-FA), also known as 2-furoic acid, is a valuable platform chemical with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Traditional chemical synthesis routes for 2-FA often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis, utilizing whole microbial cells, presents a green and sustainable alternative for the production of 2-FA from furfural, a renewable feedstock derived from lignocellulosic biomass. Whole-cell catalysts offer several advantages, including the presence of a complete enzymatic machinery, cofactor regeneration systems, and protection of enzymes from the bulk reaction environment. This document provides detailed application notes and experimental protocols for the production of 2-FA using various whole-cell biocatalysts.
Featured Whole-Cell Biocatalysts
Several microorganisms have demonstrated the ability to efficiently oxidize furfural to 2-FA. The most prominent among these are:
-
Pseudomonas putida (strains KT2440, S12, and Fu1): These Gram-negative soil bacteria are well-known for their metabolic versatility and tolerance to organic compounds.[1][2] They possess a native aerobic degradation pathway for furfural.[1]
-
Cupriavidus basilensis HMF14: This bacterium was isolated for its ability to metabolize furanic compounds and can efficiently convert furfural to 2-FA.[3][4]
-
Rhodococcus erythropolis : This species is recognized for its broad metabolic capabilities, including the degradation of various aromatic compounds.
Metabolic Pathway for Furfural Oxidation
The primary aerobic pathway for furfural degradation in bacteria like Pseudomonas putida is the Trudgill pathway. In this pathway, furfural is first oxidized to this compound. This initial step is the key reaction for the production of 2-FA. Subsequently, the bacterium can further metabolize 2-FA, typically through CoA ligation, hydroxylation, and ring cleavage, eventually leading to intermediates of the central carbon metabolism. For the purpose of 2-FA production, the process is focused on maximizing the initial oxidation step and minimizing further degradation of the product.
Caption: Aerobic oxidation of furfural to this compound.
Experimental Data Summary
The following tables summarize the quantitative data from various studies on the whole-cell biocatalytic production of 2-FA and related compounds.
Table 1: Performance of Different Whole-Cell Biocatalysts in Furfural Oxidation
| Microorganism | Substrate (Furfural) Conc. (mM) | Biocatalyst Conc. (g/L CDW) | Temp. (°C) | pH | Reaction Time (h) | 2-FA Yield (%) | Reference |
| Pseudomonas putida KT2440 | 170 | Not Specified | 30 | 6.0 | 2 | ~100 | |
| Pseudomonas putida KT2440 | 204 (fed-batch) | Not Specified | 30 | 6.0 | 3 | >97 | |
| Nocardia corallina B-276 | ~14 (1.35 g/L) | Not Specified | 28-30 | 7.0 | 24 | 81 | |
| Nocardia corallina B-276 (resting cells) | ~94 (9 g/L) | Not Specified | 28-30 | 7.0 | 8 | 88 |
CDW: Cell Dry Weight
Table 2: Comparison of Biocatalytic Production of Furan Dicarboxylic Acids (FDCA) from Furan Aldehydes
| Microorganism | Substrate | Substrate Conc. (mM) | Biocatalyst Conc. (g/L CDW) | Temp. (°C) | pH | Reaction Time (h) | Product | Product Conc. (mM) | Molar Yield (%) | Reference |
| Engineered P. putida S12 | 5-Hydroxymethylfurfural (HMF) | 188 (fed-batch) | 0.2 | 30 | 7.0 | Not Specified | FDCA | 193 | 97 | |
| Engineered E. coli | HMF | 150 | Not Specified | Not Specified | Not Specified | 30 | FDCA | 144 | 96 | |
| Engineered Raoultella ornithinolytica BF60 | HMF | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | FDCA | 93.6 | 94 | |
| Engineered S. cerevisiae | HMF | 218 | Not Specified | Not Specified | Not Specified | 48 | FDCA | Increased 15-fold | Not Specified |
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas putida KT2440 for Whole-Cell Biocatalysis
This protocol describes the cultivation of P. putida KT2440 to generate biomass for use as a whole-cell biocatalyst.
Materials:
-
Luria-Bertani (LB) medium
-
DeBont minimal medium (or M9 minimal medium)
-
Glucose (or other suitable carbon source)
-
Kanamycin (if using a plasmid-bearing strain)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Pre-culture: Inoculate a single colony of P. putida KT2440 into 5 mL of LB medium in a sterile test tube. Incubate overnight at 30°C with shaking at 175 rpm.
-
Second Pre-culture: Inoculate 50 mL of minimal medium (e.g., DeBont medium) supplemented with a carbon source (e.g., 5.4 g/L glucose) to an optical density at 600 nm (OD600) of 0.01-0.02 using the overnight pre-culture. Incubate in a 500 mL baffled Erlenmeyer flask at 30°C with shaking at 175 rpm until the late exponential growth phase is reached.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. Centrifuge again under the same conditions.
-
Biocatalyst Preparation: Resuspend the washed cell pellet in the reaction buffer to the desired biocatalyst concentration for the biotransformation reaction.
Caption: Workflow for the cultivation of P. putida KT2440.
Protocol 2: Whole-Cell Biocatalytic Oxidation of Furfural to this compound
This protocol outlines the procedure for the biotransformation of furfural to 2-FA using resting cells of P. putida KT2440.
Materials:
-
P. putida KT2440 cell suspension (prepared as in Protocol 1)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Furfural solution
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., Erlenmeyer flask), combine the prepared P. putida KT2440 cell suspension with the phosphate buffer.
-
Substrate Addition: Add the furfural solution to the reaction mixture to the desired final concentration (e.g., 50-200 mM).
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) to ensure adequate aeration.
-
Monitoring: Withdraw samples at regular intervals to monitor the progress of the reaction. Immediately quench the enzymatic activity (e.g., by adding acid or by centrifugation and flash-freezing the supernatant).
-
Analysis: Analyze the concentration of furfural and 2-FA in the samples using HPLC (see Protocol 4).
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by separating the biocatalyst from the reaction mixture via centrifugation.
-
Product Recovery: The supernatant containing the 2-FA can be further processed for product purification.
Protocol 3: Immobilization of Pseudomonas putida in Calcium Alginate Beads
Cell immobilization can enhance the stability and reusability of the whole-cell biocatalyst.
Materials:
-
P. putida cell pellet (prepared as in Protocol 1)
-
Sodium alginate solution (e.g., 2-4% w/v in distilled water, sterilized)
-
Calcium chloride solution (e.g., 0.2 M, sterilized)
-
Sterile syringe or peristaltic pump
Procedure:
-
Cell-Alginate Mixture: Aseptically mix the P. putida cell pellet with the sterile sodium alginate solution to achieve the desired cell loading.
-
Bead Formation: Extrude the cell-alginate mixture dropwise into the gently stirring calcium chloride solution using a syringe or a peristaltic pump. The size of the beads can be controlled by the needle gauge or nozzle diameter.
-
Curing: Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Washing: Decant the calcium chloride solution and wash the immobilized cell beads with sterile distilled water or reaction buffer to remove excess calcium chloride and un-entrapped cells.
-
Storage and Use: The prepared immobilized biocatalyst can be stored in buffer at 4°C or used immediately for the biotransformation reaction.
Caption: Workflow for whole-cell immobilization in calcium alginate.
Protocol 4: HPLC Analysis of Furfural and this compound
This protocol provides a general method for the quantification of the substrate and product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase and Conditions:
-
Method 1: Isocratic elution with a mixture of 0.06N H2SO4 (60%) and methanol (40%).
-
Method 2: Gradient elution with 0.1% acetic acid in water (A) and methanol (B). A typical gradient could be: start with 100% A, increase B to 16% over 2.5 min, then increase B to 100% between 10 and 10.5 min.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 250 nm for 2-FA and 280-284 nm for furfural.
Procedure:
-
Sample Preparation: Centrifuge the reaction samples to remove cells and particulate matter. Dilute the supernatant with the mobile phase as necessary to fall within the linear range of the standard curve.
-
Standard Curve: Prepare a series of standards of known concentrations for both furfural and 2-FA in the mobile phase.
-
Injection: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Identify and quantify the peaks based on the retention times and peak areas of the standards.
Conclusion
The biocatalytic production of this compound using whole-cell catalysts, particularly Pseudomonas putida, offers a promising and sustainable manufacturing route. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and optimize their own whole-cell biocatalytic processes. Further research into metabolic engineering to enhance furfural tolerance and block further 2-FA degradation, along with process optimization strategies such as cell immobilization and fed-batch fermentation, will be crucial for the industrial-scale implementation of this green technology.
References
Application Notes and Protocols: Electrochemical Synthesis of 2-Furancarboxylic Acid from Biomass
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of 2-Furancarboxylic acid and its di-acid derivative, 2,5-furandicarboxylic acid (FDCA), from biomass-derived platform molecules such as furfural and 5-hydroxymethylfurfural (HMF). The electrochemical approach offers a sustainable and controllable alternative to traditional chemical oxidation methods.[1][2][3]
Introduction
The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry.[2] Furan compounds, particularly furfural and 5-hydroxymethylfurfural (HMF) derived from lignocellulosic biomass, are key starting materials for the synthesis of a variety of value-added chemicals.[2] Among these, 2,5-furandicarboxylic acid (FDCA) has been identified as a critical bio-based monomer for the production of polymers like polyethylene furanoate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (PET).
Electrochemical methods provide a promising route for the oxidation of furfural and HMF. These techniques operate under mild conditions, often at room temperature and pressure, and allow for precise control over reaction selectivity and conversion rates by tuning parameters such as applied potential, electrolyte pH, and electrode material. This document outlines the key reaction pathways, experimental setups, and protocols for the electrochemical synthesis of this compound derivatives.
Reaction Pathways and Mechanisms
The electrochemical oxidation of HMF and furfural to their corresponding carboxylic acids involves multi-step reaction pathways.
Electrochemical Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)
The oxidation of HMF to FDCA can proceed through two primary pathways, involving the sequential oxidation of the alcohol and aldehyde functional groups. The intermediate products include 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).
Electrochemical Oxidation of Furfural to 2-Furoic Acid
The electrochemical oxidation of furfural primarily yields 2-furoic acid (also known as this compound). This can be a two-electron process, particularly in alkaline conditions. Further carboxylation of 2-furoic acid can lead to the formation of FDCA, though this is often a separate thermochemical or electrochemical step.
Data Presentation: Performance of Electrocatalysts
The efficiency of the electrochemical synthesis is highly dependent on the catalyst, electrolyte, and applied potential. The following tables summarize quantitative data from various studies.
Table 1: Electrochemical Oxidation of HMF to FDCA
| Catalyst | Electrolyte | Applied Potential (V vs. ref) | Temp. (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Faradaic Efficiency (%) | Reference |
| Ru+2.9/CNTs | 0.1 M K₂SO₄ | 0.95 vs. Ag/AgCl | 60 | 24 | 100 | 90.2 | - | |
| MnOₓ | pH 1 H₂SO₄ | - | 60 | - | 99.9 | 53.8 | 33.8 | |
| Ni₁Mn₅-LDH | 1 M KOH | 1.4 vs. RHE | - | - | - | 94.72 | 97 | |
| FeNi-40/NF | - | - | - | - | 96.42 | 95.32 | - | |
| Homogeneous (nitroxyl radical) | - | - | Ambient | - | - | ~100 | - |
Table 2: Electrochemical Oxidation of Furfural
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | Product | Selectivity/Yield (%) | Reference |
| Pt | Acidic | < 1.2 | 2-Furoic Acid | Primary Product | |
| Pt | Acidic | > 1.2 | 5-hydroxy-furan-2(5H)-one | Primary Product | |
| CuS Nanosheets | Acetonitrile, Water, [Et₃NH]NO₃ | - | 5-Hydroxy-2(5H)-furanone | 83.6 (Selectivity) | |
| Au/HT (thermochemical) | Water | - | 2-Furoic Acid | 95 (Yield) |
Experimental Workflow
A generalized workflow for the electrochemical synthesis of this compound derivatives is depicted below. This involves catalyst preparation, setting up the electrochemical cell, running the electrolysis, and subsequent product analysis.
Detailed Experimental Protocols
Protocol 1: Electrochemical Oxidation of HMF using a Ruthenium-based Catalyst
This protocol is adapted from the synthesis of FDCA using a Ru+2.9 catalyst in a neutral medium.
A. Materials and Equipment:
-
Catalyst: Ru+2.9 supported on carbon nanotubes (CNTs)
-
Substrate: 5-Hydroxymethylfurfural (HMF)
-
Electrolyte: 0.1 M Potassium Sulfate (K₂SO₄) solution
-
Working Electrode: Carbon paper or similar substrate coated with the catalyst ink
-
Counter Electrode: Platinum foil or mesh
-
Reference Electrode: Ag/AgCl
-
Electrochemical Cell: H-type (two-compartment) glass cell with a proton exchange membrane (e.g., Nafion)
-
Potentiostat/Galvanostat
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC)
B. Catalyst Ink and Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the Ru+2.9/CNTs catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%).
-
Sonciate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast a specific volume of the catalyst ink onto the surface of the carbon paper to achieve a desired catalyst loading.
-
Allow the electrode to dry completely under ambient conditions.
C. Electrochemical Synthesis:
-
Assemble the H-type electrochemical cell, placing the prepared working electrode and the Pt counter electrode in their respective compartments, separated by the membrane. Place the Ag/AgCl reference electrode in the working electrode compartment.
-
Add the 0.1 M K₂SO₄ electrolyte solution to both compartments.
-
Add HMF to the working electrode compartment to a final concentration of, for example, 10 mM.
-
Heat the cell to 60°C and maintain this temperature throughout the experiment.
-
Connect the electrodes to the potentiostat and perform potentiostatic electrolysis at a constant potential of 0.95 V vs. Ag/AgCl.
-
Continue the electrolysis for 24 hours.
-
Take aliquots from the reaction mixture at regular intervals for analysis.
D. Product Analysis:
-
Analyze the collected samples using HPLC equipped with a suitable column (e.g., C18) and a UV detector to quantify the concentrations of HMF, FDCA, and any intermediates.
-
Calculate the HMF conversion, FDCA yield, and Faradaic efficiency based on the HPLC data and the total charge passed during electrolysis.
E. Product Separation:
-
After the reaction, cool the solution. FDCA may precipitate out of the solution upon cooling, facilitating its separation.
Protocol 2: Electrochemical Oxidation of HMF in Acidic Media
This protocol is based on the use of a Manganese Oxide (MnOₓ) anode for FDCA production in an acidic environment.
A. Materials and Equipment:
-
Working Electrode: Manganese Oxide (MnOₓ) anode
-
Substrate: 5-Hydroxymethylfurfural (HMF)
-
Electrolyte: pH 1 Sulfuric Acid (H₂SO₄) solution
-
Other equipment is similar to Protocol 1.
B. Electrochemical Synthesis:
-
Assemble the electrochemical cell with the MnOₓ anode as the working electrode.
-
Fill the cell with pH 1 H₂SO₄ electrolyte.
-
Add HMF to the electrolyte (e.g., 20 mM).
-
Heat the reaction solution to 60°C to increase reaction kinetics and prevent product precipitation on the electrode surface.
-
Perform bulk electrolysis at a constant potential.
-
Monitor the reaction by passing a specific amount of charge (e.g., up to 250 C for a 15 mL, 20 mM HMF solution).
C. Product Separation and Analysis:
-
After the electrolysis is complete, cool the reaction solution to room temperature.
-
FDCA will precipitate from the acidic solution, allowing for separation by filtration.
-
Analyze the remaining solution and the dissolved precipitate using HPLC to determine the conversion and yield.
These protocols provide a starting point for the electrochemical synthesis of this compound and its derivatives from biomass. Researchers should optimize parameters such as catalyst loading, substrate concentration, applied potential, and reaction time for their specific experimental setup and objectives.
References
Application Notes and Protocols for the Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Furandicarboxylic acid (FDCA) is a pivotal bio-based platform chemical and a promising renewable alternative to petroleum-derived terephthalic acid in the production of various polymers, such as polyethylene furanoate (PEF). This document provides detailed protocols for the synthesis of FDCA from 2-Furancarboxylic acid (also known as 2-furoic acid), a derivative of furfural, which can be sourced from lignocellulosic biomass. The primary method detailed is the direct carboxylation of this compound, a process that offers a high-yield and scalable route to FDCA. An alternative two-step method involving bromination and subsequent carbonylation is also discussed.
Introduction
The transition towards a bio-based economy necessitates the development of sustainable methods for producing key chemical building blocks from renewable resources. FDCA has been identified as a top-value-added chemical from biomass. While the oxidation of 5-hydroxymethylfurfural (HMF) is a common route to FDCA, the synthesis from this compound presents a compelling alternative, particularly as furfural is an established, large-scale industrial chemical produced from non-edible biomass. This application note outlines two effective protocols for this conversion, with a focus on providing detailed experimental procedures, quantitative data, and visual workflows to aid in laboratory-scale synthesis.
Synthetic Pathways Overview
There are several established routes for the synthesis of 2,5-Furandicarboxylic acid from this compound:
-
Direct Carboxylation: This method involves the direct introduction of a carboxyl group onto the furan ring of this compound using carbon dioxide, typically under high temperature and pressure in the presence of molten alkali metal salts.[1][2]
-
Bromination and Carbonylation: A two-step process where this compound is first brominated to form 5-bromofuroic acid, which is then subjected to a palladium-catalyzed carbonylation reaction to yield FDCA.[3][4]
-
Disproportionation (Henkel Reaction): This process involves the thermal disproportionation of an alkali salt of this compound, typically in the presence of a Lewis acid catalyst, to produce FDCA and furan.[5]
This document will provide a detailed protocol for the direct carboxylation method due to its high efficiency and scalability.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes from this compound to FDCA, based on available literature.
| Synthetic Route | Key Reagents/Catalysts | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Isolated Yield (%) | Reference(s) |
| Direct Carboxylation | K+/Cs+ carbonates, CO2 | 260–290 | 8 | 40 | 78-89 | |
| Bromination & Carbonylation | 1. Br2, CCl42. Pd catalyst, CO | 1. 45-502. Not specified | Not specified | Not specified | >90 | |
| Disproportionation | CdI2 or ZnCl2 | 260 | Not applicable | 4 | 20-67 |
Experimental Protocols
Protocol 1: Direct Carboxylation of this compound
This protocol is based on the direct carboxylation of this compound using a mixture of molten alkali carbonates under a carbon dioxide atmosphere.
Materials:
-
This compound (2-furoic acid)
-
Cesium carbonate (Cs2CO3)
-
Potassium carbonate (K2CO3)
-
Carbon dioxide (CO2, high purity)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
High-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Preparation of the Salt Mixture: In a dry container, thoroughly mix this compound, cesium carbonate, and potassium carbonate. A molar ratio of K+/Cs+ up to 4:1 can be used effectively. For a 1-mole scale reaction, use approximately 1 mole of this compound and a combined total of alkali carbonates sufficient to neutralize the acid and act as the reaction medium.
-
Reaction Setup: Place the salt mixture into the high-pressure reactor.
-
Reaction Conditions: Seal the reactor and purge with CO2 gas. Pressurize the reactor with CO2 to approximately 8 bar.
-
Heating and Reaction: Begin stirring and heat the reactor to 260-290 °C. Maintain these conditions for up to 40 hours. It is crucial to have a system to remove the water produced as a byproduct to suppress decomposition pathways.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO2 pressure.
-
Isolation of FDCA Salt: The solid product in the reactor is the dipotassium/dicesium salt of 2,5-furandicarboxylic acid. Dissolve this crude salt in deionized water.
-
Protonation and Precipitation: Acidify the aqueous solution of the FDCA salt with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the 2,5-furandicarboxylic acid.
-
Purification: Collect the white precipitate by filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified 2,5-furandicarboxylic acid in a vacuum oven. An isolated yield of up to 89% can be achieved with this method.
Mandatory Visualization
Caption: Experimental workflow for the direct carboxylation of this compound to FDCA.
Caption: Chemical transformation pathway for the direct carboxylation of this compound.
References
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. shokubai.org [shokubai.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Furancarboxylic Acid as a Versatile Building Block for Novel Bio-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Furancarboxylic acid, also known as 2-furoic acid, is a bio-based platform chemical derivable from renewable resources like furfural, which is produced from lignocellulosic biomass. While not directly polymerizable into high-molecular-weight polymers due to its monofunctional nature, this compound serves as a crucial starting material for the synthesis of difunctional monomers, most notably 2,5-furandicarboxylic acid (FDCA). FDCA is a key renewable building block for a new generation of bio-based polymers, such as polyesters and polyamides, offering the potential to replace petroleum-derived plastics with sustainable alternatives.[1][2] The resulting furan-based polymers exhibit excellent thermal stability, mechanical strength, and gas barrier properties, making them suitable for a wide range of applications, including packaging, textiles, and biomedical devices.
These application notes provide a comprehensive overview of the synthetic pathways from this compound to novel polymers, detailed experimental protocols, and a summary of the material properties of the resulting polymers.
I. Synthesis of Polymerizable Monomers from this compound
The primary route to utilizing this compound in polymer synthesis is its conversion to the difunctional monomer, 2,5-furandicarboxylic acid (FDCA). Several methods have been developed for this conversion.
Carboxylation of this compound
A direct and atom-economical method to produce FDCA is the carboxylation of this compound. This process involves the introduction of a second carboxylic acid group onto the furan ring.
-
Protocol 1: Carboxylation using Carbon Dioxide and a Carbonate Salt
This method utilizes a molten salt of an alkali carbonate to facilitate the carboxylation of this compound with carbon dioxide.
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃) or a mixture of potassium and cesium carbonates
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (HCl) for acidification
-
High-pressure reactor
Procedure:
-
A mixture of this compound and the carbonate salt is loaded into a high-pressure reactor.
-
The reactor is sealed and pressurized with CO₂ to approximately 8 bar.
-
The mixture is heated to a temperature between 260-290°C for up to 40 hours.
-
After the reaction, the reactor is cooled, and the resulting furan-2,5-dicarboxylate salt is dissolved in water.
-
The solution is then acidified with HCl to a pH of 2-3 to precipitate the FDCA product.
-
The precipitated FDCA is collected by filtration, washed with water, and dried.
-
-
Diagram of the Carboxylation Pathway:
Carboxylation of this compound to FDCA.
II. Polymerization of FDCA-Based Monomers
Once FDCA is synthesized, it can be polymerized with various co-monomers, typically diols or diamines, to produce polyesters or polyamides, respectively.
Melt Polycondensation for Polyester Synthesis (e.g., PEF)
Melt polycondensation is a common industrial method for producing high-molecular-weight polyesters like poly(ethylene furanoate) (PEF).[3]
-
Protocol 2: Two-Stage Melt Polycondensation of FDCA with Ethylene Glycol
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen (N₂) gas
-
High-vacuum source
-
Polymerization reactor with a mechanical stirrer and a distillation outlet
Procedure:
-
Stage 1: Esterification:
-
Charge the reactor with FDCA and ethylene glycol in a molar ratio of approximately 1:2.5.[3]
-
Add the catalyst (e.g., 300 ppm of Sb₂O₃).
-
Purge the reactor with nitrogen gas to remove oxygen.
-
Heat the mixture to 160-220°C with continuous stirring under a slow nitrogen flow.[3]
-
Water will be produced as a byproduct and should be distilled off.
-
Continue this stage for 0.5 to 5 hours until the theoretical amount of water is collected.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 190-230°C.
-
Slowly apply a high vacuum (less than 1 mbar) to the reactor.
-
Increase the stirring speed as the viscosity of the melt increases.
-
Excess ethylene glycol is removed under vacuum, driving the polymerization forward.
-
Continue the reaction for 5 to 7 hours until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.
-
-
-
Diagram of the Melt Polycondensation Workflow:
Workflow for the melt polycondensation of PEF.
Enzymatic Polymerization for Polyamide Synthesis
Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions with high selectivity.
-
Protocol 3: Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate (DMFDCA) with a Diamine
This protocol uses an immobilized lipase, Novozym 435, as a catalyst.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Aliphatic diamine (e.g., 1,8-octanediamine)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Molecular sieves (pre-activated)
-
Formic acid
Procedure:
-
In a reaction flask, combine DMFDCA, the diamine (in a 1:1 molar ratio), Novozym 435 (e.g., 20 wt% of monomers), and pre-activated molecular sieves in anhydrous toluene.
-
Seal the flask and stir the mixture at 90°C for 72 hours.
-
After the reaction, cool the mixture and add formic acid to dissolve the product.
-
Filter off the enzyme and molecular sieves.
-
Precipitate the polymer by adding the formic acid solution to a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
III. Properties of Furan-Based Polymers
Polymers derived from this compound (via FDCA) exhibit a range of desirable properties that are often comparable or superior to their petroleum-based counterparts.
Quantitative Data Summary
The following tables summarize key quantitative data for various furan-based polymers.
Table 1: Thermal Properties of Furan-Based Polyesters and Polyamides
| Polymer | Co-monomer | Polymerization Method | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| PEF | Ethylene Glycol | Melt Polycondensation | 75-87 | 210-215 | ~350 | |
| PPF | 1,3-Propanediol | Melt Polycondensation | 55.5 | 173.6 | - | |
| PBF | 1,4-Butanediol | Melt Polycondensation | 39.0 | 168.8 | - | |
| PA4F | 1,4-Butanediamine | Interfacial Polymerization | - | - | >450 | |
| PA6F | 1,6-Hexanediamine | Interfacial Polymerization | - | - | >450 | |
| PA8F | 1,8-Octanediamine | Enzymatic Polymerization | 116-126 | 147-163 | 370-411 | |
| FPA-PI | Various Dianhydrides | Thermal Imidization | >325 | - | >425 |
Table 2: Molecular Weight of Furan-Based Polymers
| Polymer | Co-monomer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| PEF | Ethylene Glycol | Melt Polycondensation | 19,100 | - | 1.7-2.5 | |
| PEF-co-PBTF-18 | Ethylene Glycol, CBDO | Melt Polycondensation | - | - | - | |
| PA8F | 1,8-Octanediamine | Enzymatic Polymerization | - | up to 54,000 | - | |
| FDCA-based Polyamides | Aliphatic Diamines (C4-C12) | Enzymatic Polymerization | - | 15,800-48,300 | - | |
| FDCA-based Heteroatom Polyamides | DODA | Enzymatic Polymerization | - | up to 14,900 | - |
Table 3: Mechanical Properties of Poly(ethylene furanoate) (PEF)
| Property | Value | Reference |
| Young's Modulus (GPa) | ~2.0 | |
| Tensile Strength (MPa) | ~76 | |
| Elongation at Break (%) | ~450 |
IV. Characterization of Furan-Based Polymers
Standard polymer characterization techniques are used to determine the properties of these novel materials.
-
Diagram of the Polymer Characterization Workflow:
Workflow for the characterization of furan-based polymers.
V. Conclusion
This compound is a valuable bio-based starting material for the production of high-performance polymers. Through its conversion to 2,5-furandicarboxylic acid, a range of polyesters and polyamides with promising thermal and mechanical properties can be synthesized. The protocols and data presented here provide a foundation for researchers to explore and develop novel furan-based polymers for a variety of applications, contributing to the advancement of a sustainable polymer industry.
References
- 1. Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application of 2-Furancarboxylic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-furancarboxylic acid and its derivatives in the development of novel agrochemicals. It includes quantitative data on their efficacy as fungicides, nematicides, herbicides, and plant growth regulators, alongside detailed experimental protocols for their synthesis and biological evaluation.
Fungicidal Applications
Derivatives of this compound have emerged as a promising class of fungicides, with a primary mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.
Quantitative Data on Fungicidal Activity
The fungicidal efficacy of various this compound derivatives has been evaluated against a range of plant pathogenic fungi. The data below summarizes the in vitro activity of selected compounds.
| Compound Class | Derivative Example | Target Fungus | Efficacy (EC50/IC50) | Reference |
| Furan-1,3,4-oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | EC50 = 0.140 ± 0.034 mg/L | [1][2] |
| Compound 4g | Sclerotinia sclerotiorum | IC50 = 1.01 ± 0.21 µM (SDH inhibition) | [1] | |
| Boscalid (Commercial Standard) | Sclerotinia sclerotiorum | EC50 = 0.645 ± 0.023 mg/L | [2] | |
| Boscalid (Commercial Standard) | Sclerotinia sclerotiorum | IC50 = 3.51 ± 2.02 µM (SDH inhibition) | [1] | |
| Natural Furanoid Derivatives | Compound 5g (peptide-containing derivative of HHCA) | Sclerotinia sclerotiorum | EC50 = 17.14 µg/mL | |
| Compound 5g (peptide-containing derivative of HHCA) | Botrytis cinerea | EC50 = 19.63 µg/mL |
Experimental Protocols
1.2.1. General Synthesis of Furan-1,3,4-oxadiazole Carboxamides
This protocol describes a general multi-step synthesis for furan-1,3,4-oxadiazole carboxamide derivatives.
References
Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification and amidation of 2-furancarboxylic acid (also known as 2-furoic acid). It covers various catalytic systems and reaction conditions, presenting quantitative data in structured tables and offering step-by-step methodologies for key reactions.
Part 1: Esterification of this compound
The esterification of this compound is a crucial transformation for producing 2-furoate esters, which are valuable compounds used as flavoring and fragrance agents, as well as intermediates in the pharmaceutical industry.[1][2]
General Reaction Scheme: Fischer-Speier Esterification
The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][3] The reaction is a reversible equilibrium, and conditions are often optimized to drive it towards the product side.[3]
Catalysts and Reaction Conditions
While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, modern research focuses on heterogeneous, reusable, and environmentally benign solid acid catalysts. Tungstophosphoric acid (TPA) supported on zirconia has emerged as a highly active and recyclable catalyst for this transformation. Another innovative approach involves using CO₂ under near-critical or supercritical conditions, where it functions as an in situ acid catalyst, eliminating the need for other strong acids.
Data Summary: Esterification of this compound
The following table summarizes quantitative data from studies on the esterification of this compound with n-butanol, highlighting the effectiveness of different catalytic systems.
| Catalyst | Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Citation |
| ZrTPA30PEGT100¹ | 1:2 | 125 | 24 | 93 | 100 | |
| ZrTPA30PEGT100¹ | 1:33 | 140 | 24 | ~100 | - | |
| ZrPEGTPA30T100¹ | 1:2 | 125 | 24 | 82 | 100 | |
| ZrPEGTPA60T100¹ | 1:33 | 140 | 24 | ~95 | - | |
| No Catalyst (Blank) | 1:33 | 140 | 24 | <5 | - | |
| ¹ Catalyst notation refers to tungstophosphoric acid/zirconia composites prepared via different methods. |
Experimental Workflow: Heterogeneous Catalysis
The typical workflow for esterification using a solid acid catalyst involves reaction setup, product extraction, catalyst recovery, and purification.
Protocol 1: Esterification using a Zr-TPA Solid Acid Catalyst
This protocol is adapted from Aranda et al. (2015) for the synthesis of n-butyl-2-furoate.
Materials:
-
This compound (1 mmol)
-
n-Butanol (2 mmol)
-
Tungstophosphoric acid/zirconia catalyst (e.g., ZrTPA30PEGT100) (50 mg)
-
Acetone
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Toluene
Equipment:
-
20 mL glass reaction tube
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Preparation: Dry the solid acid catalyst overnight before use.
-
Reaction Setup: In a 20 mL glass tube, combine this compound (1 mmol), n-butanol (2 mmol), and the dried catalyst (50 mg).
-
Reaction: Place the tube in a heating block on a magnetic stirrer. Stir the mixture vigorously (e.g., 700 rpm) at 125°C for 24 hours.
-
Work-up: After the reaction, allow the mixture to cool to room temperature. Extract the mixture with 3 cm³ of acetone.
-
Catalyst Separation: Filter the mixture to separate the solid catalyst. The organic filtrate contains the product.
-
Catalyst Recycling: Wash the recovered catalyst with toluene (2 x 2 cm³) and dry it under vacuum. The catalyst is now ready for reuse in subsequent reactions.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent.
-
Analysis: Confirm product identity and purity using techniques like GC-MS.
Troubleshooting Common Esterification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient catalyst activity; Low reaction temperature; Inadequate mixing. | Use a more active catalyst; Increase temperature (e.g., from 110°C to 125°C); Ensure vigorous stirring. |
| Poor Selectivity | Side reactions (e.g., decarboxylation, ether formation); Unsuitable catalyst. | Optimize conditions with a highly selective catalyst (e.g., Zr-TPA); Employ a catalyst with weak acidity to minimize side reactions. |
| Formation of Colored Byproducts | Degradation of 2-furoic acid or furfural impurities at high temperatures. | Purify the starting 2-furoic acid (e.g., by recrystallization) to remove impurities like furfural. |
Part 2: Amidation of this compound
The direct reaction between a carboxylic acid and an amine is typically unfavorable as it leads to a non-reactive ammonium carboxylate salt. Therefore, the synthesis of amides requires the activation of the carboxylic acid, commonly achieved by using coupling reagents.
General Reaction Scheme: Amidation via Activated Intermediate
Amidation involves activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.
Coupling Reagents and Reaction Conditions
A wide variety of coupling reagents are available, each with specific advantages. They are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts. Microwave-assisted synthesis has also been shown to be an effective method for rapidly producing furan-containing amides with good to very good yields.
Data Summary: Amidation Reactions
The following table summarizes conditions for the synthesis of furan-containing amides and related structures.
| Carboxylic Acid | Amine | Coupling Reagent / Method | Solvent | Yield (%) | Citation |
| 2-Furoic Acid | Furfurylamine | DMT/NMM/TsO⁻ (Microwave) | DCM | 83 | |
| 2-Furoic Acid | Furfurylamine | EDC (Microwave) | DCM | 79 | |
| 2,5-Furandicarboxylic Acid | Benzylamine | TBTU / DIEA | DMF | 82 (monoamide) | |
| 2,5-Furandicarboxylic Acid | Diethylamine | TBTU / DIEA | DMF | 73 (monoamide) | |
| General Acids | General Amines | HATU / DIEA | DMF | High | |
| General Acids | General Amines | Boric Acid (Catalyst) | Toluene | Good to Excellent |
Logical Flow: Choosing an Amidation Strategy
The choice of amidation method often depends on the properties of the substrates, such as steric hindrance or the electronic nature of the amine.
Protocol 2: Microwave-Assisted Amidation using EDC
This protocol is based on a general method for synthesizing furan-containing amides.
Materials:
-
This compound (2 mmol)
-
Furfurylamine (2.2 mmol, 1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.6 mmol, 1.3 equiv.)
-
Dichloromethane (DCM) (3 mL)
-
Ethyl acetate
-
Hexane
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave reactor vessel, dissolve this compound (2 mmol), furfurylamine (2.2 mmol), and EDC (2.6 mmol) in DCM (3 mL).
-
Microwave Reaction: Seal the vessel and heat the mixture in the microwave reactor. (Typical conditions might be 100°C for 15-30 minutes, but these should be optimized for the specific substrates).
-
Work-up: After cooling, quench the reaction (e.g., with water or dilute acid, depending on product stability). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Crystallization/Chromatography: Purify the crude product by crystallization (e.g., from ethyl acetate/hexane) or by flash chromatography to yield the pure amide.
Protocol 3: General Amidation using HATU
This protocol is a standard, reliable method for amide bond formation at room temperature.
Materials:
-
This compound (1 mmol)
-
Amine (1.1 mmol, 1.1 equiv.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol, 1.1 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (2 mmol, 2 equiv.)
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 mmol) in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Activation: Add HATU (1.1 mmol) and DIEA (2 mmol) to the solution. Stir for a few minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.1 mmol) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography.
References
Application Notes and Protocols for Polymerization of 2-Furancarboxylic Acid-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary polymerization techniques for monomers based on 2-furancarboxylic acid, with a particular focus on the widely studied 2,5-furandicarboxylic acid (FDCA). This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in the synthesis and characterization of furan-based polymers for various applications, including advanced materials and biomedical uses.
Introduction to Furan-Based Polymers
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics.[1] Derived from renewable biomass resources like agricultural and forestry waste, these polymers are built upon the furan ring structure, which can be obtained from the dehydration of sugars.[1] The most prominent monomer in this class is 2,5-furandicarboxylic acid (FDCA), a bio-based analogue of terephthalic acid (TPA) used in the production of polyethylene terephthalate (PET).[2][3][4] FDCA-based polymers, such as poly(ethylene furanoate) (PEF), exhibit comparable or even superior properties to their petrochemical counterparts, making them suitable for applications in packaging, textiles, and coatings.
Key Polymerization Techniques
Several methods are employed for the polymerization of this compound-based monomers, primarily FDCA and its derivatives. The choice of technique influences the polymer's properties, such as molecular weight, thermal stability, and crystallinity.
Common polymerization methods include:
-
Melt Polycondensation: A widely used industrial method for producing polyesters like PEF and poly(butylene furanoate) (PBF). This technique involves the reaction of a diacid (FDCA) or its diester (dimethyl 2,5-furandicarboxylate, DMFDCA) with a diol at high temperatures and under vacuum.
-
Enzymatic Polymerization: A greener alternative that utilizes enzymes, such as lipases, as catalysts. This method proceeds under milder reaction conditions, reducing energy consumption and the formation of byproducts. It has been successfully applied to synthesize a variety of furan-based polyesters and polyamides.
-
Ring-Opening Polymerization (ROP): A technique that can potentially avoid the high temperatures associated with polycondensation, thereby minimizing polymer degradation.
-
Direct C-H Arylation: A specialized method for synthesizing conjugated furan-based polymers with tunable electronic properties, which are of interest for biomedical and semiconductor applications.
Quantitative Data Summary
The properties of polymers derived from this compound-based monomers are highly dependent on the polymerization method and the specific monomers used. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Properties of Furan-Based Polyesters
| Polymer | Comonomers | Polymerization Method | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| PEF | FDCA, Ethylene Glycol | Melt Polycondensation | 78 - 85 | 250 | - | |
| PBF | FDCA, 1,4-Butanediol | Melt Polycondensation | - | 172 | 428 (Td,max) | |
| Furan-based Copolyester | DMFDCA, BHMF, Aliphatic Diols | Enzymatic | - | - | ~390 (Td,max) | |
| PA8F | DMFDCA, 1,8-Octanediamine | Enzymatic | 116 - 126 | 147 - 163 | 370 - 411 |
Tg: Glass Transition Temperature; Tm: Melting Temperature; Td, 5%: Temperature at 5% Weight Loss; Td,max: Temperature at Maximum Decomposition Rate
Table 2: Molecular Weight and Polydispersity of Furan-Based Polymers
| Polymer | Comonomers | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PEF Copolymers | 2,5-FDCA, 2,4-FDCA, Ethylene Glycol | Melt Polycondensation | up to 30,200 | - | - | |
| Furan-based Copolyesters | DMFDCA, BHMF, Aliphatic Diols | Enzymatic | - | up to 35,000 | - | |
| p(FHHDC) | FDCA, Terpene-based diol | Enzymatic | 124,200 | - | 2.16 | |
| PA8F | DMFDCA, 1,8-Octanediamine | Enzymatic | - | up to 54,000 | - |
Mn: Number-Average Molecular Weight; Mw: Weight-Average Molecular Weight; PDI: Polydispersity Index
Experimental Protocols
Protocol 1: Melt Polycondensation for Poly(ethylene furanoate) (PEF) Synthesis
This protocol describes a two-stage melt polymerization process for synthesizing PEF from dimethyl 2,5-furandicarboxylate (DMFDCA) and ethylene glycol (EG).
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Ethylene glycol (EG)
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification Stage:
-
Charge a high-pressure stainless-steel reactor with DMFDCA and EG in a molar ratio of 1:2.2.
-
Add the catalyst, for example, titanium(IV) isopropoxide, at a concentration of 200-400 ppm relative to the weight of DMFDCA.
-
Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.
-
Heat the reactor to 160-200 °C under a nitrogen pressure of 2-4 bar.
-
Stir the reaction mixture continuously. Methanol is produced as a byproduct and should be continuously removed and collected.
-
Monitor the reaction progress by measuring the amount of methanol collected. The esterification stage is typically complete within 2-4 hours.
-
-
Polycondensation Stage:
-
Once the esterification is complete, gradually increase the temperature to 210-240 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol.
-
Increase the stirrer speed as the viscosity of the reaction mixture increases.
-
Continue the reaction for 2-5 hours until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.
-
Extrude the molten PEF polymer from the reactor, cool it in a water bath, and pelletize it for further analysis.
-
Protocol 2: Enzymatic Polymerization of Furan-Based Copolyesters
This protocol outlines a two-step temperature-varied enzymatic polymerization for the synthesis of furan-based copolyesters using Novozym 435 (immobilized Candida antarctica lipase B).
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Aliphatic linear diol (e.g., 1,8-octanediol)
-
Novozym 435 (CALB)
-
Diphenyl ether (solvent)
-
Chloroform
-
Methanol
Procedure:
-
First Step (Oligomerization):
-
In a reaction vessel, dissolve DMFDCA, BHMF, and the aliphatic diol in diphenyl ether. A typical feed ratio could be 50:12.5:37.5 mol% for DMFDCA:BHMF:diol.
-
Add Novozym 435 (typically 10 wt% of the total monomer weight).
-
Heat the mixture to 70 °C under a nitrogen atmosphere with constant stirring for 2 hours.
-
-
Second Step (Polycondensation):
-
After the initial 2 hours, apply a vacuum to the system (around 0.5 mbar) to remove the methanol byproduct.
-
Continue the reaction under vacuum for an additional 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the product in chloroform and filter to remove the enzyme.
-
Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
-
Visualizing the Workflow and Pathways
The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the synthesis of furan-based polymers.
Caption: General workflow for furan-based polymer synthesis and characterization.
Caption: Melt polycondensation pathway for furan-based polyesters.
Caption: Two-step enzymatic polymerization process.
References
Analysis of 2-Furancarboxylic Acid: A Comprehensive Guide to HPLC and GC Methods
For Immediate Release
This application note provides detailed methodologies for the quantitative analysis of 2-Furancarboxylic acid (2-Furoic acid) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering robust and validated methods for the accurate determination of this compound in various matrices.
This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and research applications. This document outlines two primary analytical techniques, HPLC and GC, providing a comparative overview of their methodologies and performance characteristics.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a widely used, straightforward, and reliable method for the analysis of this compound. This technique offers excellent reproducibility and sensitivity without the need for derivatization.
Quantitative Data Summary: HPLC
| Parameter | Value | Reference |
| Retention Time | ~8.0 min | [1] |
| Limit of Detection (LOD) | 0.11 - 0.76 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.35 - 2.55 µg/mL | [1] |
| Linearity (r²) | ≥ 0.998 | [1] |
| Recovery | ≥ 89.9% | [1] |
| Precision (RSD) | ≤ 4.5% |
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
A Newcrom R1 column can also be utilized.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water.
-
Acetic acid or Phosphoric acid (for mobile phase adjustment).
-
This compound reference standard (>99% purity).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B). For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.
-
Gradient Program: Start with 100% A, increase to 16% B at 2.5 min, then to 100% B between 10 and 10.5 min, and hold until the end of the run.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 2 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as water or a water/methanol mixture.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: For solid samples, dissolve a known weight of the sample in the mobile phase. For liquid samples, such as coffee brews, no pre-treatment other than centrifugation might be necessary. If the matrix is complex, solid-phase extraction (SPE) may be required for cleanup.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. Due to the low volatility of the carboxylic acid, a derivatization step, typically methylation to form the more volatile methyl 2-furoate, is required.
Quantitative Data Summary: GC-MS (for related furan fatty acids)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 10 µM (in full-scan mode) | |
| Limit of Detection (LOD) | 3.33 µM (in full-scan mode) |
Note: This data is for furan fatty acids and serves as an estimate for this compound under similar conditions.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
Gas chromatograph with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for fatty acid methyl esters (FAMEs), such as an Agilent HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Materials:
-
Methanol (anhydrous).
-
Sulfuric acid or Boron trifluoride (BF₃) in methanol (14%).
-
n-Hexane (GC grade).
-
Sodium chloride (saturated solution).
-
Anhydrous sodium sulfate.
-
This compound reference standard (>99% purity).
3. Derivatization (Methylation):
-
Acid-Catalyzed Methylation:
-
Place a known amount of the dried sample or standard in a screw-capped vial.
-
Add 2 mL of methanol containing 2% sulfuric acid.
-
Seal the vial and heat at 80°C for 2 hours.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated aqueous NaCl solution.
-
Extract the methyl 2-furoate three times with 1 mL of n-hexane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting hexane solution is ready for GC-MS analysis.
-
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 160°C at 20°C/min.
-
Ramp to 240°C at 5°C/min and hold for 7 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are suitable methods for the analysis of this compound. The choice of method will depend on the specific application, available instrumentation, and the sample matrix. HPLC offers a simpler approach without the need for derivatization, making it ideal for routine analysis. GC-MS, while requiring a derivatization step, provides high sensitivity and specificity, which can be advantageous for complex matrices or when structural confirmation is required. The protocols and data presented in this application note provide a solid foundation for the successful implementation of either technique for the analysis of this compound.
References
Application Notes and Protocols: Derivatization of 2-Furancarboxylic Acid for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-furancarboxylic acid, a versatile platform chemical, for various applications in medicinal chemistry and materials science. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in synthesizing and evaluating novel this compound derivatives.
Application: Antimicrobial Agents
The furan nucleus is a key scaffold in many biologically active compounds.[1] Derivatives of this compound, particularly esters and amides, have demonstrated significant antimicrobial and antibiofilm properties against a range of pathogens.[1]
Synthesis of this compound Amides
A common method for synthesizing amides from carboxylic acids is through the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine.
Protocol: Synthesis of a this compound Amide Derivative
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Acyl Chloride Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude 2-furoyl chloride.
-
Amide Formation: Dissolve the crude 2-furoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in DCM. Add the amine solution dropwise to the 2-furoyl chloride solution at 0 °C. Let the reaction mixture warm to room temperature and stir for 4-12 hours.
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Work-up and Purification: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) [2]
-
Preparation of Stock Solutions: Prepare a stock solution of the synthesized furan derivative in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Quantitative Data: Antimicrobial Activity
| Derivative Type | Pathogen | Activity | Reference |
| Carbohydrazide and triazole derivatives | Pseudomonas aeruginosa | 58% antibiofilm inhibition (Compound 4b) | [1] |
| 2,4-disubstituted furan derivatives | Escherichia coli, Proteus vulgaris | Significant antibacterial activity | [3] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity |
Diagram: General Workflow for Synthesis and Antimicrobial Evaluation of this compound Amides
Caption: Workflow for amide synthesis and antimicrobial testing.
Application: Anticancer Agents
Certain esters of this compound have shown potent antineoplastic activity. The synthesis of these esters can be achieved through standard esterification methods.
Synthesis of this compound Esters
Protocol: Fischer Esterification of this compound
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Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired alcohol (e.g., methanol, ethanol; used as solvent or in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.
Evaluation of Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan ester derivatives for 24-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Quantitative Data: Anticancer Activity
| Derivative | Tumor Screen | Inhibition (%) at 20 mg/kg/d | Reference |
| Methyl 2-furoate | Ehrlich ascites carcinoma | 99.7 | |
| Vinyl 2-furoate | Ehrlich ascites carcinoma | 98.3 | |
| Cyanomethyl 2-furoate | Ehrlich ascites carcinoma | 85.7 | |
| Methyl 2-furylacrylate | Ehrlich ascites carcinoma | 94.0 | |
| Cyanomethyl 2-furylacrylate | Ehrlich ascites carcinoma | 93.2 |
Diagram: General Synthetic Pathway to 2-Furoic Acid Esters
Caption: Synthesis of 2-furoic acid esters via Fischer esterification.
Application: Anti-inflammatory Agents
Furan derivatives have been investigated as anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. The furan ring often plays a crucial role in binding to the active site of the COX-2 enzyme.
Rationale for Derivatization
The synthesis of various amides and esters of this compound allows for the exploration of structure-activity relationships (SAR) to optimize binding to the COX-2 enzyme. Modifications to the substituent on the amide nitrogen or the alcohol portion of the ester can influence potency and selectivity.
Evaluation of COX-2 Inhibition
Protocol: In Vitro COX-2 Inhibitory Assay
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Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.
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Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds (this compound derivatives) for a specified time.
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Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
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Prostaglandin Measurement: The activity of COX-2 is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced, typically using an ELISA-based method.
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IC₅₀ Calculation: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Diagram: COX-2 Inhibition Signaling Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
Application: Antidiabetic Agents
Phenotypic screening has identified derivatives of this compound as potential treatments for type 2 diabetes mellitus (T2DM) by inhibiting gluconeogenesis.
Lead Compound and Derivatization
A lead compound, 10v, was discovered through SAR studies of an initial hit compound. This highlights the importance of systematic derivatization to improve potency and pharmacokinetic properties.
Evaluation of Anti-gluconeogenesis Activity
Protocol: In Vitro Gluconeogenesis Assay in Primary Hepatocytes
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Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats or mice and culture them in appropriate media.
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Compound Treatment: Treat the hepatocytes with various concentrations of the test compound in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
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Glucose Measurement: After an incubation period, measure the glucose concentration in the culture medium using a glucose oxidase-based assay kit.
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Data Analysis: Calculate the percentage inhibition of glucose production compared to untreated controls.
Quantitative Data: Antidiabetic Activity
| Compound | Action | Result | Reference |
| 10v | In vivo chronic treatment (5 mg/kg) | Significantly reduced non-fasting and fasting blood glucose levels | |
| 10v | Pharmacokinetic study | Relatively short half-life, moderate volume of distribution, moderate to high oral bioavailability |
Application: Platform Chemical for Biopolymers
This compound can be converted to 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer for the production of polymers like polyethylene furanoate (PEF), a sustainable alternative to PET.
Derivatization to 2,5-Furandicarboxylic Acid (FDCA)
Protocol: Carboxylation of 2-Furoic Acid
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Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 2-furoic acid (1 equivalent) in anhydrous THF and cool to -78 °C.
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Deprotonation: Add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise to form the dianion.
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Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours.
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Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer with 2N HCl at 0 °C to precipitate the crude FDCA. The white precipitate can be further purified by stirring in 2N HCl at 80 °C. The yield of FDCA can be up to 73%.
Diagram: Conversion of this compound to FDCA
Caption: Synthesis of FDCA from this compound.
References
Application Notes and Protocols: 2-Furancarboxylic Acid as a Precursor for Furan-Based Fine Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Furancarboxylic acid, also known as 2-furoic acid, is a versatile bio-based platform chemical derived from furfural, which is readily obtained from lignocellulosic biomass. Its unique furan ring structure makes it an important precursor for a wide range of furan-based fine chemicals with applications in pharmaceuticals, agrochemicals, polymers, flavors, and fragrances. This document provides detailed application notes and experimental protocols for the synthesis of various fine chemicals from this compound.
Applications of this compound Derivatives
This compound serves as a critical starting material for numerous valuable compounds:
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Polymers: It is a key precursor for 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polymers like polyethylene furanoate (PEF), a promising substitute for petroleum-based PET.[1][2][3][4]
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Pharmaceuticals: The furan moiety is a significant pharmacophore. This compound and its derivatives are used in the synthesis of various active pharmaceutical ingredients (APIs), including:
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Antibiotics: Nitrofuran antibiotics such as nitrofurantoin and furazolidone.[5]
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Antiparasitic agents: Diloxanide furoate and quinfamide for treating intestinal infections.
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Cardiovascular drugs: Alpha-1 blockers like prazosin and terazosin for hypertension.
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Corticosteroids: Mometasone furoate, a potent anti-inflammatory agent.
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Antidiabetic agents: Derivatives of furan-2-carboxylic acid have been investigated for their potential in treating type 2 diabetes mellitus.
-
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Flavors and Fragrances: Esters of this compound, known as furoates, are used as flavoring and fragrance agents in the food and cosmetic industries, often imparting sweet and earthy aromas.
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Agrochemicals: The furan structure is present in some pesticides and herbicides.
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Fine Chemical Synthesis: It serves as a building block for more complex organic molecules.
Synthesis of Key Furan-Based Fine Chemicals from this compound
Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a highly sought-after monomer for bio-based polymers. Several pathways have been developed to synthesize FDCA from this compound.
Direct carboxylation of this compound is an atom-economical route to FDCA.
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Carbonate-Promoted C-H Carboxylation: This method utilizes carbon dioxide as a C1 source. The reaction involves heating a mixture of an alkali salt of this compound (furoate) and an alkali carbonate under a CO2 atmosphere. High yields have been achieved, particularly with cesium salts.
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Reaction with LDA and CO2: Furan-2,5-dicarboxylic acid can be prepared in good yield by reacting this compound with lithium diisopropylamide (LDA) in THF at low temperatures, followed by quenching with carbon dioxide.
Experimental Protocol: Synthesis of FDCA via Carboxylation with LDA and CO2
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution while maintaining the temperature at -78 °C.
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Stir the reaction mixture at this temperature for a specified time to ensure complete deprotonation.
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Bubble dry carbon dioxide gas through the reaction mixture for a set duration.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Acidify the aqueous layer to a pH of approximately 1-2 with 2N HCl at 0 °C to precipitate the FDCA.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
This method involves the catalytic disproportionation of this compound to yield both furan and 2,5-furandicarboxylic acid. This can be achieved through a variation of the Henkel reaction.
Experimental Workflow: Disproportionation of this compound
Caption: Workflow for the disproportionation of this compound.
A multi-step synthesis involving the bromination of this compound followed by carbonylation is another effective route.
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Bromination: this compound is first brominated to 5-bromo-2-furoic acid.
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Esterification: The resulting acid is then esterified.
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Carbonylation: The ester undergoes a palladium-catalyzed carbonylation to introduce the second carboxyl group.
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Hydrolysis: The final step is the hydrolysis of the diester to yield FDCA.
Signaling Pathway: Halogenation-Carbonylation Route to FDCA
Caption: Pathway for FDCA synthesis via halogenation and carbonylation.
Quantitative Data for FDCA Synthesis
| Pathway | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carboxylation with LDA | LDA, CO2, THF | -78 | - | 73 | |
| Halogenation-Carbonylation | Pd catalyst | - | - | up to 98 (carbonylation step) | |
| Carbonate-Promoted C-H Carboxylation | Alkali Carbonate, CO2 | 200-350 | - | 89 (isolated) |
Synthesis of 2-Furoate Esters
2-Furoate esters are valuable in the flavor and fragrance industry. They are typically synthesized through Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of n-Butyl-2-furoate
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Prior to use, dry the solid acid catalyst (e.g., tungstophosphoric acid/zirconia) overnight.
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In a glass reaction tube, combine this compound (1 mmol), the corresponding alcohol (e.g., n-butanol, 2 mmol), and the catalyst (50 mg).
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Stir the mixture at 125 °C for 24 hours in an open system.
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After the reaction is complete, extract the mixture with acetone.
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Filter to remove the catalyst.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) eluent.
Quantitative Data for n-Butyl-2-furoate Synthesis
| Catalyst | Catalyst Loading (mg) | Mole Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) |
| ZrTPA30PEGT100 | 200 | 1:33 | 140 | - | High activity reported |
| ZrPEGTPA30T100 | 50 | 1:2 | 125 | 24 | - |
Decarboxylation to Furan
Furan, a fundamental heterocyclic compound, can be produced by the thermal decarboxylation of this compound. This reaction is typically initiated at temperatures above 140-160 °C.
Logical Relationship: Thermal Decarboxylation
Caption: Thermal decarboxylation of this compound to furan.
Conclusion
This compound is a cornerstone in the synthesis of a diverse array of furan-based fine chemicals. Its accessibility from renewable resources, coupled with the development of efficient catalytic and synthetic methodologies, positions it as a key building block for sustainable chemical and pharmaceutical industries. The protocols and data presented herein provide a foundation for researchers to explore and optimize the production of high-value chemicals from this versatile precursor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Furandicarboxylic Acid (FDCA) Yield from 2-Furancarboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,5-Furandicarboxylic acid (FDCA) from 2-Furancarboxylic acid (FCA), also known as 2-furoic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,5-Furandicarboxylic acid (FDCA) from this compound (FCA)?
A1: The two main routes for the synthesis of FDCA from FCA are:
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Direct Carboxylation: This method involves the introduction of a second carboxyl group onto the furan ring of FCA using carbon dioxide (CO₂) or other carboxylating agents. This is often carried out in the presence of alkali metal carbonates at elevated temperatures and pressures.
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Bromination and Carbonylation: This is a two-step process that begins with the bromination of FCA to form 5-bromo-2-furancarboxylic acid, followed by a palladium-catalyzed carbonylation reaction to introduce the second carboxyl group.
Q2: Which method generally offers a higher yield of FDCA from FCA?
A2: Both methods can achieve high yields, but they are highly dependent on the specific reaction conditions and catalyst systems employed. The direct carboxylation route using a copper-difuroate complex has been reported to achieve yields of up to 99%.[1] The bromination and carbonylation route can also be highly efficient, with some protocols reporting yields of over 90% for the carbonylation step.
Q3: What are the main advantages of the direct carboxylation route?
A3: The primary advantages of direct carboxylation are its atom economy, as it directly utilizes CO₂ as a C1 source, and potentially fewer reaction steps compared to the bromination-carbonylation route. This can lead to a more streamlined and environmentally friendly process.
Q4: What are the key challenges associated with the direct carboxylation of FCA?
A4: Key challenges include the high temperatures and pressures often required, the corrosive nature of the molten salt reaction media, and potential side reactions such as decarboxylation or polymerization. The removal of water, a byproduct of the reaction, is also critical to prevent decomposition pathways.[2]
Q5: What is the role of the palladium catalyst in the bromination-carbonylation route?
A5: In the carbonylation step, the palladium catalyst is crucial for the insertion of carbon monoxide (CO) into the carbon-bromine bond of 5-bromo-2-furancarboxylic acid, forming the second carboxylic acid group. The choice of palladium precursor and ligands is critical for achieving high catalytic activity and selectivity.
Troubleshooting Guides
Direct Carboxylation of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low FDCA Yield | Incomplete conversion of FCA. | - Increase reaction temperature and/or CO₂ pressure within the recommended range. - Ensure efficient mixing to improve gas-liquid mass transfer. - Optimize the molar ratio of FCA to alkali carbonate. |
| Decomposition of FCA or FDCA. | - High reaction temperatures can lead to degradation. Optimize the temperature to balance reaction rate and stability. - The presence of water can promote decomposition; ensure anhydrous conditions or effective water removal during the reaction.[2] | |
| Product inhibition. | - The accumulation of the FDCA salt can inhibit the reaction.[2] Consider a continuous process or a slurry-based system to manage product concentration. | |
| Formation of Byproducts | Decarboxylation of FCA or FDCA. | - This can be minimized by carefully controlling the reaction temperature and time. |
| Polymerization (humin formation). | - Optimize reaction conditions to minimize the formation of polymeric byproducts. | |
| Poor Reproducibility | Inconsistent heating or pressure control. | - Ensure accurate and stable control of reaction temperature and pressure. |
| Impurities in starting materials. | - Use high-purity FCA and alkali carbonates. |
Bromination and Carbonylation of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 5-bromo-2-furancarboxylic acid (Bromination Step) | Incomplete bromination. | - Increase the reaction time or the amount of brominating agent. - Ensure the reaction is carried out under appropriate acidic conditions. |
| Formation of di-brominated or other side products. | - Carefully control the stoichiometry of the brominating agent. - Optimize the reaction temperature to improve selectivity. | |
| Low FDCA Yield (Carbonylation Step) | Inactive palladium catalyst. | - Ensure the palladium catalyst is properly activated and handled under an inert atmosphere if necessary. - Optimize the choice of phosphine ligand and the palladium-to-ligand ratio. |
| Insufficient CO pressure. | - Increase the carbon monoxide pressure to the recommended level. | |
| Inhibition of the carbonylation reaction. | - Residual bromine from the previous step can inhibit the palladium catalyst. Ensure complete removal or consumption of the brominating agent before the carbonylation step.[3] | |
| Conflicting pH requirements in one-pot synthesis. | - For one-pot procedures, use a buffer system (e.g., acetic acid/sodium acetate) to maintain a pH that accommodates both the acidic bromination and the base-requiring carbonylation. | |
| Catalyst Deactivation | Leaching of palladium. | - Use a robust catalyst support and milder reaction conditions where possible. |
| Poisoning of the catalyst. | - Ensure the purity of all reactants and solvents. |
Data Presentation
Table 1: Comparison of Different Methods for FDCA Synthesis from FCA
| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Direct Carboxylation | Molten Cs₂CO₃ | 260-290 | 8 (CO₂) | 89 | |
| Direct Carboxylation | Molten Cs/K salts | 260–290 | 8 (CO₂) | 78 (from furoic acid) | |
| Direct Carboxylation | Copper-difuroate complex | - | - | 99 | |
| Bromination-Carbonylation (multi-step) | Pd-catalyst | - | - | 65 (overall) | |
| Bromination-Carbonylation (one-pot) | PdCl₂(Xantphos) | 90 | 10 (CO) | 57 |
Experimental Protocols
Protocol 1: Direct Carboxylation of this compound in Molten Salt
This protocol is based on the carboxylation using a mixture of molten cesium and potassium salts.
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Preparation of the Salt Mixture: In a suitable reactor (e.g., a high-pressure autoclave), mix this compound with a mixture of cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The molar ratio of FCA to total carbonates should be optimized, for example, starting with a 1:2 ratio.
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Reaction Setup: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
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Carboxylation Reaction: Pressurize the reactor with carbon dioxide to approximately 8 bar. Heat the mixture to 260–290 °C with vigorous stirring. Maintain these conditions for the desired reaction time (e.g., 40 hours).
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Work-up and Isolation: After cooling the reactor, carefully vent the CO₂. Dissolve the solid product in water. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the FDCA.
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Purification: Collect the precipitated FDCA by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: One-Pot Bromination-Hydroxycarbonylation of this compound
This protocol is adapted from the Pd-catalyzed tandem reaction.
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Reaction Setup: To a high-pressure reactor, add this compound, a palladium catalyst precursor (e.g., PdCl₂), and a phosphine ligand (e.g., Xantphos).
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Buffer Addition: Add an acetic acid/sodium acetate buffer solution to the reactor. The pH of the buffer is critical and should be optimized (e.g., around 3.5-4.0).
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Bromination Step: Purge the reactor with nitrogen. Add the brominating agent (e.g., Br₂) dropwise at room temperature. After the addition, heat the mixture to 90 °C and stir for a specified time (e.g., 10 hours) to ensure complete consumption of bromine.
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Carbonylation Step: Cool the reactor, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10 bar). Reheat the mixture to 90 °C and stir for the required duration (e.g., 2 hours).
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Product Isolation: After the reaction, cool the reactor and vent the CO. The FDCA product may precipitate directly from the buffer solution. Collect the solid by filtration, wash with a suitable solvent, and dry.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the biocatalytic synthesis of 2-Furancarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 2-furancarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common biocatalysts used for the synthesis of this compound from furfural?
A1: The biocatalytic oxidation of furfural to this compound is typically carried out using whole-cell biocatalysts or isolated enzymes. Common microorganisms employed include species of Pseudomonas, Nocardia, and genetically engineered Escherichia coli.[1][2] The key enzymes responsible for this conversion are often furfural-tolerant aldehyde dehydrogenases or oxidases.[3][4]
Q2: What is a typical yield for the biocatalytic synthesis of this compound?
A2: Yields can vary significantly depending on the biocatalyst, substrate concentration, and reaction conditions. However, under optimized conditions, yields can be quite high, often exceeding 90%.[1] For instance, using whole cells of Pseudomonas putida KT2440, a quantitative yield of this compound from furfural has been reported.
Q3: What are the main factors that can lead to low yields in this biocatalytic process?
A3: Several factors can contribute to low yields, including:
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Substrate Inhibition: High concentrations of furfural can be toxic to microorganisms and inhibit the activity of the oxidizing enzymes.
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Product Inhibition: The accumulation of this compound can lead to a decrease in the pH of the reaction medium, which can inactivate the biocatalyst.
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Suboptimal Reaction Conditions: Non-ideal pH, temperature, and aeration can significantly impact enzyme activity and cell viability.
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Byproduct Formation: The reduction of furfural to furfuryl alcohol is a common side reaction that can reduce the yield of the desired carboxylic acid.
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Low Biocatalyst Activity: The enzyme or whole-cell catalyst may have low intrinsic activity or may have been inactivated during storage or the reaction.
Q4: How can I monitor the progress of the reaction and quantify the yield of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical method for monitoring the reaction. It allows for the simultaneous quantification of the substrate (furfural), the product (this compound), and major byproducts. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the biocatalytic synthesis of this compound.
Problem 1: Low or No Conversion of Furfural
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low or no furfural conversion.
Detailed Steps:
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Verify Reaction Conditions:
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pH: The optimal pH for the biocatalytic oxidation of furfural is typically between 6.0 and 8.0. A significant deviation can drastically reduce enzyme activity. Measure the pH of your reaction mixture and adjust if necessary.
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Temperature: Most microbial systems for this conversion operate optimally between 30°C and 40°C. Ensure your incubator or water bath is maintaining the correct temperature.
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Aeration: The oxidation of furfural is an aerobic process. Ensure adequate shaking or sparging with air to provide sufficient oxygen for the reaction.
-
-
Assess Biocatalyst Activity:
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Storage: Ensure the biocatalyst (isolated enzyme or whole cells) has been stored correctly (e.g., at 4°C or -20°C for enzymes, appropriate conditions for cell stocks). Improper storage can lead to loss of activity.
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Activity Assay: If possible, perform a simple activity assay with a fresh batch of substrate to confirm the biocatalyst is active.
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-
Evaluate Substrate Quality:
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Purity: Impurities in the furfural substrate can inhibit the enzyme. Use high-purity furfural or consider purifying it if you suspect contamination.
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Problem 2: Initial Conversion Observed, but Reaction Stalls or Yield is Low
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for stalled reactions or low yields.
Detailed Steps:
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Investigate Substrate Inhibition:
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High initial concentrations of furfural can be inhibitory. For some E. coli strains, tolerance is as low as 75 mM. If you are using a high starting concentration, consider a fed-batch approach where the substrate is added incrementally over time.
Table 1: Effect of Initial Furfural Concentration on this compound Yield (Illustrative Data)
Initial Furfural Conc. (mM) Final Yield (%) 50 >95 100 85-95 150 60-75 200 <50 Note: These are representative values and the exact inhibitory concentration will depend on the specific biocatalyst.
-
-
Investigate Product Inhibition:
-
The formation of this compound will lower the pH of the reaction medium. This acidification can inhibit or inactivate the biocatalyst. Monitor the pH throughout the reaction. If a significant drop is observed, consider using a stronger buffer system or implementing a pH control strategy (e.g., automated addition of a base like NaOH or CaCO₃).
Table 2: Effect of Reaction pH on this compound Yield (Illustrative Data)
Reaction pH Final Yield (%) 5.0 <30 6.0 70-80 7.0 >95 8.0 85-95 9.0 <60 Note: The optimal pH can vary between different biocatalysts.
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Problem 3: Significant Byproduct Formation
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for significant byproduct formation.
Detailed Steps:
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Identify Byproducts:
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Use analytical techniques like HPLC-MS or GC-MS to identify the major byproducts. The most common byproduct in the biocatalytic conversion of furfural is furfuryl alcohol, which results from the reduction of the aldehyde group.
-
-
Address Furfuryl Alcohol Formation:
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The reduction of furfural to furfuryl alcohol often occurs under oxygen-limiting conditions. Increasing the aeration by increasing the shaking speed or supplying oxygen-enriched air can favor the desired oxidation reaction.
-
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Address Other Byproducts:
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The formation of other byproducts may be inherent to the chosen biocatalyst. Some microorganisms possess metabolic pathways that can further degrade this compound. In such cases, consider using a different strain or an isolated enzyme system to avoid these side reactions.
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Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from furfural using a whole-cell biocatalyst (e.g., Pseudomonas putida).
Materials:
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Whole-cell biocatalyst (e.g., Pseudomonas putida cell paste)
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Furfural (≥99% purity)
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Phosphate buffer (100 mM, pH 7.0)
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Sodium hydroxide (NaOH) solution (1 M) for pH adjustment
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Erlenmeyer flasks
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Shaking incubator
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Centrifuge
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HPLC system for analysis
Procedure:
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Cell Preparation: If starting from a cell culture, grow the microbial cells to the desired optical density and harvest by centrifugation. Wash the cell pellet with phosphate buffer.
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Reaction Setup: In a sterile Erlenmeyer flask, resuspend the cell paste in the phosphate buffer to a final concentration of 10-20 g/L (dry cell weight).
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Substrate Addition: Add furfural to the cell suspension to a final concentration of 50-100 mM. For higher concentrations, a fed-batch strategy is recommended.
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Incubation: Incubate the flask in a shaking incubator at 30°C and 200-250 rpm for 12-24 hours.
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Monitoring: Periodically withdraw small aliquots of the reaction mixture. Centrifuge to remove cells and analyze the supernatant by HPLC to monitor the consumption of furfural and the formation of this compound.
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pH Control: Monitor the pH of the reaction. If it drops below 6.5, add 1 M NaOH dropwise to readjust it to 7.0.
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Termination and Product Isolation: Once the reaction is complete (as determined by HPLC), centrifuge the reaction mixture to remove the cells. The supernatant containing the this compound can then be subjected to downstream processing for purification.
Protocol 2: Downstream Processing and Purification of this compound
This protocol outlines a general procedure for the isolation and purification of this compound from the reaction broth.
Materials:
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Cell-free supernatant from the biocatalytic reaction
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Hydrochloric acid (HCl) (concentrated)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Filtration apparatus
Procedure:
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Acidification: Cool the cell-free supernatant in an ice bath and acidify to a pH of approximately 2 with concentrated HCl. This will protonate the 2-furancarboxylate to the less soluble this compound, which may precipitate.
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Extraction: Extract the acidified solution multiple times with an equal volume of ethyl acetate. Combine the organic layers.
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Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
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Solvent Removal: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or a suitable organic solvent.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound.
Instrumentation and Conditions:
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HPLC System: With a UV-Vis detector
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
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Injection Volume: 10-20 µL
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Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and furfural of known concentrations in the mobile phase.
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Calibration Curve: Inject the standard solutions into the HPLC and construct a calibration curve by plotting the peak area against the concentration for each compound.
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Sample Analysis: Dilute the reaction samples appropriately with the mobile phase and inject them into the HPLC.
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Quantification: Determine the concentration of this compound and furfural in the samples by comparing their peak areas to the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the polymerization of 2-Furancarboxylic acid derivatives
Welcome to the technical support center for the polymerization of 2-Furancarboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of high molecular weight polymers from this compound derivatives, particularly 2,5-Furandicarboxylic acid (FDCA).
Issue 1: Low Molecular Weight of the Final Polymer
Q1: My final polymer has a low molecular weight after melt polymerization. What are the common causes and how can I improve it?
A1: Low molecular weight is a frequent challenge in the step-growth polymerization of FDCA derivatives. Several factors can contribute to this issue.
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Possible Causes:
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Inadequate Reaction Conditions: The temperature, pressure (vacuum), and reaction time may not be optimal for driving the polycondensation reaction to completion.[1]
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Monomer Impurity: Impurities present in the 2,5-Furandicarboxylic acid (FDCA) or the diol monomer can act as chain terminators, preventing the formation of long polymer chains.[1] The purity of the monomers is crucial for achieving high molecular weights.[2][3]
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Inefficient Catalyst: The selected catalyst may not be sufficiently active to promote the polymerization to the desired degree.[1]
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Poor Removal of Byproducts: Inefficient removal of condensation byproducts, such as water or methanol, can shift the reaction equilibrium backward, limiting polymer chain growth.
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Solutions & Troubleshooting Steps:
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Optimize Reaction Conditions: Gradually increase the reaction temperature and time during the polycondensation step. Apply a high vacuum (below 1 mbar) to effectively remove volatile byproducts.
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Ensure Monomer Purity: Purify the FDCA and diol monomers before use. Recrystallization is a common method for purifying FDCA. Using high-purity dimethyl 2,5-furandicarboxylate (DMFD) can also lead to higher molecular weight polymers.
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Select an Appropriate Catalyst: Experiment with different catalysts and their concentrations. Common catalysts include those based on titanium, antimony, and tin. For instance, titanium (IV) isopropoxide has been shown to be effective.
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Employ Solid-State Polymerization (SSP): If melt polymerization consistently results in a low molecular weight prepolymer, SSP can be used as a post-polymerization step to significantly increase the molecular weight.
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Q2: I am performing a solid-state polymerization (SSP) step, but the molecular weight of my polymer is not increasing. What could be the reason?
A2: Solid-state polymerization is an effective technique for increasing the molecular weight of furan-based polyesters, but its success depends on the properties of the prepolymer.
-
Possible Causes:
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Low Crystallinity of the Prepolymer: SSP is most effective for semi-crystalline materials. If the prepolymer obtained from melt polymerization is largely amorphous, the polymer chains lack the mobility needed for the end groups to react further.
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Particle Size and Morphology: The size and shape of the prepolymer particles can affect the diffusion of byproducts out of the solid phase, which is crucial for driving the reaction forward.
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-
Solutions & Troubleshooting Steps:
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Induce Crystallinity: Before SSP, anneal the prepolymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) to induce crystallization.
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Optimize Particle Size: Grind the prepolymer to a uniform, fine powder to increase the surface area and facilitate the removal of condensation byproducts.
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Issue 2: Discoloration of the Polymer
Q3: My furan-based polyester is yellow or brown. How can I prevent this discoloration?
A3: Discoloration is a common issue in the high-temperature synthesis of furan-based polymers.
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Possible Causes:
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Thermal Degradation: The furan ring is susceptible to thermal degradation at the high temperatures required for melt polycondensation, leading to the formation of colored byproducts. Side reactions such as decarboxylation can also contribute to discoloration.
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Oxidation: The presence of oxygen during high-temperature processing can cause oxidative degradation and discoloration.
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Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that result in colored impurities.
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Impurities in Monomers: Impurities, such as those from the synthesis of FDCA from sugars, can lead to color formation during polymerization.
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Solutions & Troubleshooting Steps:
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Minimize Melt Polymerization Temperature and Time: Use the lowest effective temperature and shortest possible time for the melt polymerization stage to produce a prepolymer, and then utilize SSP to achieve the final high molecular weight.
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Maintain an Inert Atmosphere: Conduct the polymerization under a high-purity inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Use Solution Polymerization: Solution polymerization can be performed at lower temperatures than melt polymerization, which helps to minimize discoloration.
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Enzymatic Polymerization: This method uses mild reaction conditions and can significantly reduce side reactions and discoloration.
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Monomer Choice: Using dimethyl 2,5-furandicarboxylate (DMFD) as a starting monomer can sometimes result in less color formation compared to FDCA.
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Data Presentation
Table 1: Comparison of Monomers for Poly(ethylene furanoate) (PEF) Synthesis
| Monomer | Polymerization Method | Advantage | Disadvantage | Resulting Intrinsic Viscosity (dL/g) | Reference |
| 2,5-Furandicarboxylic Acid (FDCA) | Direct Esterification | More direct route | Potential for more side reactions and discoloration at high temperatures | Can achieve higher molecular weight under similar conditions (e.g., 0.64 dL/g) | |
| Dimethyl 2,5-furandicarboxylate (DMFD) | Transesterification | Can lead to less discoloration | Requires a two-step process (esterification then transesterification) | Can result in lower molecular weight compared to FDCA under similar conditions (e.g., 0.48 dL/g) |
Table 2: Effect of Catalysts on Solid-State Polymerization (SSP) of PEF
| Catalyst | Prepolymer IV (dL/g) | SSP Temperature (°C) | SSP Time (h) | Final IV (dL/g) | Reference |
| Titanium (IV) isopropoxide (TIS) | 0.30 | 205 | 5 | ~0.75 | |
| Tetrabutyltitanate (TBT) | 0.38 | 205 | 5 | ~0.70 | |
| Dibutyltin (IV) oxide (DBTO) | 0.31 | 205 | 5 | ~0.65 |
Experimental Protocols
Protocol 1: Melt Polycondensation of 2,5-Furandicarboxylic Acid (FDCA) and Ethylene Glycol
This protocol describes a two-stage melt polycondensation method.
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Esterification Stage:
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Charge the reactor with 2,5-Furandicarboxylic acid (FDCA) (1 molar equivalent) and ethylene glycol (1.5-2.0 molar equivalents). The excess ethylene glycol helps drive the esterification to completion.
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Add the catalyst, for example, antimony trioxide (0.03-0.05 mol% relative to FDCA).
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Heat the mixture under a nitrogen atmosphere to 160-240°C for 0.5-5 hours. Water is formed as a byproduct and should be continuously removed. The stage is complete when the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
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After the esterification is complete, gradually increase the temperature to 230-260°C.
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Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This is a critical step to remove excess ethylene glycol and drive the polymerization to a high molecular weight.
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Continue the reaction under high vacuum for 5-7 hours. The viscosity of the melt will increase significantly as the polymer chains grow.
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Once the desired viscosity is achieved, stop the reaction and cool the polymer to room temperature under a nitrogen atmosphere.
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Protocol 2: Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate (DMFDCA) with Diamines (Bulk)
This protocol is for a two-stage enzymatic polymerization in bulk.
-
Reaction Setup:
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In a 25 mL round-bottom flask, add DMFDCA (5.000 mmol), a diamine (e.g., 4,9-dioxa-1,12-dodecanediamine) (5.000 mmol), pre-activated molecular sieves (200 wt% of monomers), and pre-dried Novozym 435 (20 wt% of monomers).
-
-
Polymerization:
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Stir the reaction mixture magnetically at 90°C under atmospheric pressure for 2 hours.
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Then, apply a vacuum of 30 mm Hg and continue the reaction for 70 hours.
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Purification:
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After the reaction, dissolve the product in a suitable solvent and precipitate it in a non-solvent (e.g., methanol).
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Collect the polymer by filtration and dry it in a vacuum oven at room temperature.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique [mdpi.com]
Methods for removing color impurities from 2-Furancarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Furancarboxylic acid. Below you will find information on common issues encountered during the removal of color impurities, detailed experimental protocols, and comparative data to aid in method selection.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in this compound?
A1: Color impurities in this compound are often the result of degradation products or residual precursors from its synthesis. Common causes include:
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Residual Furfural: Furfural, a common starting material for the synthesis of this compound, can degrade to form colored polymers, particularly at elevated temperatures or in the presence of acids or bases.[1]
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Cannizzaro Reaction Byproducts: If the this compound is synthesized via the Cannizzaro reaction of furfural, residual furfuryl alcohol can lead to the formation of resinous, colored materials upon acidification.[1]
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Thermal Degradation: this compound and its precursors can be sensitive to high temperatures, leading to the formation of colored byproducts.[2]
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Oxidation: Exposure to air and certain reaction conditions can lead to the oxidation of furan derivatives, resulting in colored impurities.
Q2: What are the primary methods for removing color impurities from this compound?
A2: The most common and effective methods for decolorizing this compound are:
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Recrystallization: This technique relies on the differential solubility of this compound and the impurities in a suitable solvent at varying temperatures.[2]
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Activated Carbon Treatment: Activated carbon is a highly porous material that can adsorb colored impurities from a solution.[2]
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Distillation: Vacuum distillation can be used to separate the this compound from non-volatile colored impurities.
Q3: How do I choose the best decolorization method for my experiment?
A3: The choice of method depends on the nature of the impurities, the desired final purity, the scale of your experiment, and the available equipment.
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For moderate impurity levels and good thermal stability: Recrystallization is often a good first choice.
-
For significant color and organic impurities: Activated carbon treatment is highly effective.
-
For high purity and thermally stable compounds: Distillation under reduced pressure can yield a very pure, white product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the this compound. The concentration of the solute is too high. | - Use a lower-boiling point solvent or a solvent mixture.- Add more solvent to the solution.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor recovery of the product. | The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | - Choose a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution in an ice bath to maximize crystal precipitation. |
| Color impurities remain after recrystallization. | The impurities have similar solubility to the this compound in the chosen solvent. | - Try a different recrystallization solvent.- Perform a hot filtration step to remove insoluble impurities.- Consider a pre-treatment with activated carbon before recrystallization. |
| Co-precipitation of inorganic salts. | The crude acid contains inorganic salts (e.g., sodium hydrogen sulfate) from the synthesis. | - If recrystallizing from water, ensure the cooling temperature does not go too low, as this can cause the co-precipitation of salts like NaHSO₄·10H₂O.- An initial wash of the crude product with cold water may help remove some inorganic impurities. |
Activated Carbon Treatment Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete color removal. | Insufficient amount of activated carbon was used. Insufficient contact time. The pH of the solution is not optimal. | - Increase the amount of activated carbon (typically 1-5% w/w of the solute).- Increase the stirring/reflux time.- Adjust the pH of the solution. Activated carbon is often more effective in the pH range of 3-6. |
| Low product recovery. | The activated carbon has adsorbed a significant amount of the this compound. | - Use the minimum effective amount of activated carbon.- Wash the activated carbon cake with a small amount of fresh, hot solvent after filtration to recover some of the adsorbed product. |
| Fine carbon particles passing through the filter. | The filter paper has too large a pore size. A filter aid was not used. | - Use a finer porosity filter paper or a membrane filter.- Use a filter aid such as celite to create a filter bed. |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is a standard method for the purification of crude this compound.
Methodology:
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of boiling water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Activated Carbon Treatment in Aqueous Solution
This protocol is effective for removing significant color impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in boiling water.
-
Carbon Addition: Add decolorizing carbon (e.g., Norite), typically 1-2% of the solute's weight, to the hot solution.
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Adsorption: Stir and boil the mixture for 30-45 minutes.
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Hot Filtration: While hot, filter the solution through a fluted filter paper or a filter bed of celite to remove the activated carbon.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the recrystallization protocol.
Protocol 3: Recrystallization from Carbon Tetrachloride
This protocol is an alternative for purification, particularly for removing dark, coagulable impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in carbon tetrachloride.
-
Impurity Coagulation: Add a few milliliters of water and heat the mixture. The dark impurities should coagulate and float.
-
Separation: Separate the clear, lower carbon tetrachloride layer.
-
Crystallization: Allow the carbon tetrachloride solution to cool to form colorless crystals.
-
Isolation and Drying: Collect and dry the crystals.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Recrystallization (Water) | 93-95% (by titration) | Simple, effective for many impurities. | Can have significant product loss due to water solubility. | |
| Activated Carbon Treatment | High | Very effective for color removal. | Can lead to product loss through adsorption. Requires a hot filtration step. | |
| Distillation (Reduced Pressure) | >99% | Yields a very pure, white product. | Requires specialized equipment. Risk of thermal decomposition if not carefully controlled. |
Visualizations
Caption: Experimental workflows for the primary methods of decolorizing this compound.
Caption: A logical workflow for troubleshooting persistent color impurities in this compound.
References
Improving the stability of 2-Furancarboxylic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Furancarboxylic acid (2-FA) under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: temperature, pH, and the presence of certain catalysts or reagents. High temperatures can lead to thermal decomposition, while acidic and strongly basic conditions can promote degradation through hydrolysis and other reactions.
Q2: What is the main degradation pathway for this compound at elevated temperatures?
A2: The primary thermal degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form furan. This process is reported to become significant at temperatures ranging from 140-160°C.[1][2] Under certain catalytic conditions, the resulting furan can undergo further reactions, such as Diels-Alder reactions, to form species like 2,3-benzofuran and dibenzofuran.[3]
Q3: How does pH affect the stability of this compound?
A3: The furan ring system is known to be unstable under acidic conditions, which can lead to acid-catalyzed hydrolysis and ring-opening.[4] While this compound is more soluble in alkaline solutions, strongly basic conditions can also lead to the formation of insoluble degradation products. The stability is highly dependent on the specific pH and the presence of other substituents on the furan ring.
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, the use of antioxidants has been shown to suppress the formation of furan from its precursors, which is a degradation product of 2-FA.[5] Compounds like ascorbic acid and gallic acid have been effective in this regard. Additionally, for the related compound 2-furylcarbinol, urea has been suggested as a stabilizer.
Q5: Can metal catalysts affect the stability of this compound?
A5: Yes, metal catalysts can significantly influence the stability and reaction pathways of this compound. For instance, platinum catalysts have been used for the selective hydrogenolysis of 2-FA, but at higher temperatures, they can be deactivated by the deposition of organic materials. The choice of catalyst and support can direct the reaction towards desired products or unwanted byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product, formation of tarry by-products. | Thermal degradation of this compound. | • Monitor reaction temperature closely and maintain it below 140°C if possible.• Consider using a lower boiling point solvent to control the reaction temperature.• Minimize reaction time at elevated temperatures. |
| Product degradation during workup or purification on silica gel. | Acidic conditions causing ring-opening or polymerization. | • Neutralize any acidic solutions promptly and avoid prolonged contact with acids.• Use deactivated or neutral silica gel for chromatography. A small amount of a neutralizing agent like triethylamine (0.1-1%) can be added to the eluent.• Explore alternative purification methods such as crystallization or distillation if the product is suitable. |
| Formation of furan as a significant byproduct. | Decarboxylation of this compound at high temperatures. | • Optimize the reaction to proceed at the lowest possible temperature.• Consider performing the reaction under an inert atmosphere to minimize oxidative side reactions that might promote decarboxylation. |
| Inconsistent reaction outcomes or catalyst deactivation. | Instability of this compound in the presence of the catalyst. | • Screen different catalyst systems. The rate of decomposition can be influenced by the catalyst and any co-catalysts present (e.g., H₂SO₄ vs. HBr with additives).• Investigate the effect of catalyst support, as it can influence the interaction with the substrate.• Perform reactions at lower temperatures, even if it requires longer reaction times, to preserve catalyst activity. |
| Degradation in basic aqueous media. | Base-catalyzed degradation pathways. | • While solubility is higher at basic pH, avoid excessively high pH values.• If possible, maintain the pH in the neutral or slightly acidic range where the compound might be more stable, provided it does not negatively impact the desired reaction.• Use a buffer system to maintain a stable pH throughout the reaction. |
Quantitative Data Summary
The stability of this compound is highly dependent on the specific reaction conditions. The following tables summarize available data on factors influencing its degradation.
Table 1: Effect of Catalytic Systems on the Decomposition Rate of this compound
| Catalytic System | Relative Decomposition Rate | Reference |
| 10% H₂SO₄ | Fastest | |
| 3% HBr + 2% MgBr₂ | Fast | |
| 3% HBr | Moderate | |
| 3% HBr + 2% LiBr | Slowest |
Table 2: Thermal Degradation of this compound
| Temperature Range | Primary Degradation Product | Notes | Reference |
| 140-160°C | Furan (via decarboxylation) | Activated under dry heating conditions. | |
| >100°C (in oxidation reactions) | Condensation, decarbonylation, ring-opening products | Side reactions become more pronounced at higher temperatures. | |
| Up to 130°C | Stable | Crystals are reported to be stable up to this temperature. |
Experimental Protocols
Protocol 1: General Assessment of this compound Stability
This protocol provides a general workflow for evaluating the stability of this compound under specific experimental conditions.
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 11).
-
Prepare a stock solution of this compound in a suitable, inert solvent (e.g., acetonitrile, water). The concentration should be accurately known and suitable for the analytical method.
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-
Experimental Setup:
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In separate vials, add the this compound stock solution to the different buffer solutions or reaction mixtures to be tested.
-
Include a control sample with the this compound in a neutral, non-reactive solvent.
-
-
Incubation:
-
Incubate the vials at the desired reaction temperature. It is recommended to test a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C).
-
-
Time-Point Sampling:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis:
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or neutralization).
-
Analyze the samples using a suitable analytical technique such as HPLC-UV or LC-MS to quantify the remaining this compound and identify any major degradation products.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
-
Visualizations
Caption: Thermal and catalytic degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: A logical approach to troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on kinetics and mechanism of 2-furoic acid decomposition-Academax [mint.academax.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Performance in 2-Furancarboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation and regeneration during the synthesis of 2-furancarboxylic acid (2-furoic acid).
Troubleshooting Guides
This section addresses common issues encountered during the catalytic oxidation of furfural to this compound.
Issue 1: Low or No Conversion of Furfural
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Question: My reaction shows very low or no conversion of furfural. What are the possible causes and how can I resolve this?
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Answer: Low furfural conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reactants.
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Possible Cause 1: Inactive Catalyst: The catalyst may be inherently inactive or has lost its activity.
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Solution:
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Ensure the catalyst has been properly pre-treated or activated according to the established protocol.
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If using a recycled catalyst, it may be deactivated. Proceed to the Catalyst Regeneration section for detailed protocols.
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Consider screening alternative catalysts known for furfural oxidation, such as those based on gold, platinum, or silver.[1][2]
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-
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Possible Cause 2: Suboptimal Reaction Conditions: The temperature, pressure, or stirring rate may not be optimal for the catalytic system.
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Solution:
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Verify the optimal temperature and pressure for your specific catalyst. Some systems work well at room temperature, while others require heating.[2]
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Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.
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The absence of an oxidant (like O₂) or its insufficient supply will prevent the reaction from proceeding.[2]
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-
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Possible Cause 3: Presence of Catalyst Poisons: Impurities in the furfural feedstock or solvent can poison the catalyst.
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Solution:
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Use purified furfural and high-purity solvents.
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If feedstock contamination is suspected, pretreatment of the furfural may be necessary.
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-
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Issue 2: High Furfural Conversion but Low Selectivity to this compound
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Question: I am achieving high conversion of furfural, but the yield of this compound is low. What are the likely side reactions and how can I suppress them?
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Answer: Low selectivity indicates that the converted furfural is forming undesired byproducts.
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Possible Cause 1: Cannizzaro Reaction: In the presence of a base (e.g., NaOH), furfural can undergo a disproportionation reaction to form this compound and furfuryl alcohol. This parallel reaction consumes furfural without catalytic input.[1]
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Solution:
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Optimize the base concentration. While a base can be beneficial for the catalytic cycle, an excess can promote the Cannizzaro reaction.
-
The catalytic oxidation should ideally be faster than the Cannizzaro reaction. Ensure your catalyst is sufficiently active.
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-
-
Possible Cause 2: Polymerization/Humin Formation: Furfural and reaction intermediates can polymerize to form tarry by-products, often referred to as humins. This is a common issue in biomass conversion.
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Solution:
-
Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can favor polymerization.
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Ensure a sufficient supply of the oxidant to drive the reaction towards the desired acid instead of degradation pathways.
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-
-
Possible Cause 3: Formation of Other Byproducts: Depending on the catalyst and conditions, other byproducts may form.
-
Solution:
-
Carefully analyze your product mixture using techniques like HPLC or GC-MS to identify major byproducts. This information can provide clues about the competing reaction pathways.
-
-
-
Issue 3: Catalyst Deactivation Over Multiple Cycles
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Question: My catalyst performs well in the first run, but its activity and/or selectivity decreases in subsequent runs. What is causing this deactivation and can the catalyst be regenerated?
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Answer: Gradual loss of performance is a clear sign of catalyst deactivation. The underlying causes can be chemical or physical.
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Possible Cause 1: Fouling by Carbonaceous Deposits: Polymeric byproducts (humins) can deposit on the catalyst surface, blocking active sites.
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Solution:
-
Implement a regeneration protocol involving calcination to burn off these organic residues.
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-
-
Possible Cause 2: Poisoning by Reaction Intermediates or Products: The product, this compound (as furoate), can strongly adsorb to the catalyst surface, blocking active sites for further reaction. This can sometimes act as a deactivating species.
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Solution:
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A washing step with a suitable solvent or a dilute base/acid solution after the reaction can help remove adsorbed species.
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The presence of a base during the reaction can facilitate the desorption of the carboxylate product.
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-
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Possible Cause 3: Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, reducing the active surface area.
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Solution:
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Operate at the lowest effective temperature.
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Choose a catalyst with a thermally stable support.
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Sintering is often irreversible, so prevention is key.
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-
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Possible Cause 4: Leaching of Active Metals: The active metal component may dissolve from the support into the reaction medium, leading to a permanent loss of active sites.
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Solution:
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Use a catalyst with strong metal-support interactions.
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Optimize the reaction pH to minimize metal leaching.
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-
-
Frequently Asked Questions (FAQs)
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Q1: Why is catalyst regeneration important in this compound synthesis?
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A1: Many high-performance catalysts for this process are based on precious metals like gold, platinum, and palladium. Regeneration and reuse of these catalysts are crucial for improving the economic viability and sustainability of the synthesis, reducing overall production costs and minimizing environmental impact.
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-
Q2: What are the main mechanisms of catalyst deactivation in this process?
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A2: The primary deactivation mechanisms include:
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Fouling: Physical blockage of active sites by polymeric byproducts (humins).
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Poisoning: Strong chemisorption of the furoate product or other intermediates on the active sites.
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Thermal Degradation: Sintering of metal nanoparticles at high temperatures, which reduces the active surface area.
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Leaching: Loss of the active metal from the catalyst support into the reaction mixture.
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-
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Q3: How can I recover my heterogeneous catalyst after the reaction?
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A3: Heterogeneous catalysts are typically recovered by physical separation methods such as filtration or centrifugation. Centrifugation is particularly useful for finer catalyst particles that are difficult to filter.
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-
Q4: What is a general procedure for catalyst regeneration?
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A4: A common regeneration strategy involves two main steps: first, washing the catalyst to remove adsorbed species, and second, calcination at high temperatures to burn off stubborn organic residues. The specifics of the procedure will depend on the catalyst type and the nature of the deactivation.
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-
Q5: Can the Cannizzaro reaction be completely avoided?
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A5: In base-catalyzed systems, the Cannizzaro reaction is a competing pathway. While it may not be completely avoidable, its rate can be minimized relative to the desired catalytic oxidation by using a highly active catalyst and optimizing the base concentration and reaction conditions.
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Data Presentation: Catalyst Performance and Reusability
The following tables summarize published data on the performance of different catalysts in the synthesis of this compound, highlighting their reusability.
Table 1: Performance of AuPd/Mg(OH)₂ in Furfural Oxidation
| Cycle | Furfural Conversion (%) | 2-Furoic Acid Yield (%) |
| 1 | >99 | 95 |
| 2 | >99 | 94 |
| 3 | >99 | 96 |
| 4 | >99 | 95 |
Conditions: 30°C, 3 bar O₂, NaOH:Furfural = 1:1, 4 hours. The catalyst was washed with water and dried between cycles.
Table 2: Performance of Ag/TiO₂ in Furfural Oxidation
| Cycle | Furfural Conversion (%) | 2-Furoic Acid Yield (%) |
| 1 | 83 | 82 |
| 2 | 65 | 64 |
| 3 | 52 | 51 |
Conditions: 25°C, 15 bar air, NaOH as base, 2 hours. The catalyst was recovered by centrifugation and dried at 110°C between runs. The decrease in activity was attributed to the sintering of silver nanoparticles.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of Furfural to this compound
This protocol is a general guideline and may require optimization for specific catalysts and setups.
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Reactor Setup:
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Add the catalyst (e.g., 50-100 mg) to a suitable batch reactor (e.g., 50 mL glass reactor).
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Add the solvent (e.g., 10 mL deionized water) and the base if required (e.g., NaOH solution).
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Stir the mixture (e.g., at 1000 rpm) for a few minutes to ensure good dispersion.
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-
Reaction Execution:
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Add furfural (e.g., 0.240 mL) to the reactor.
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Seal the reactor and purge it three times with the oxidant gas (e.g., O₂ or air).
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Pressurize the reactor to the desired pressure (e.g., 3 bar O₂).
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Heat the reactor to the target temperature (e.g., 30°C) using an oil bath and maintain for the desired reaction time (e.g., 4 hours).
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-
Sample Analysis:
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Periodically, take samples from the reaction mixture.
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Quench the reaction by filtering and/or diluting the sample.
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Analyze the composition of the liquid phase by HPLC to determine the conversion of furfural and the yield of this compound.
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Protocol 2: General Procedure for Catalyst Regeneration
This protocol provides general steps for regenerating a deactivated heterogeneous catalyst.
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Catalyst Recovery and Washing:
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After the reaction, recover the solid catalyst from the liquid mixture by filtration or centrifugation.
-
Wash the catalyst thoroughly with deionized water to remove any soluble products and reactants.
-
To remove strongly adsorbed species, consider washing with a dilute acid or base solution (e.g., 0.1 M HNO₃ or NaOH), followed by washing with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed catalyst in an oven at a suitable temperature (e.g., 110°C) overnight.
-
-
Calcination (for removal of organic residues):
-
Place the dried catalyst in a furnace.
-
Heat the catalyst in a controlled atmosphere (typically air) to a high temperature (e.g., 400-500°C) for several hours. The exact temperature and duration should be optimized to avoid thermal damage to the catalyst.
-
-
Storage:
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After cooling to room temperature, store the regenerated catalyst in a desiccator until its next use.
-
Visualizations
Caption: Common catalyst deactivation pathways in this compound synthesis.
Caption: Experimental workflow for synthesis, catalyst recovery, and regeneration.
References
- 1. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst [mdpi.com]
Technical Support Center: Scaling Up the Production of 2-Furancarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Furancarboxylic acid (2-FCA), also known as 2-furoic acid, from laboratory to pilot plant scale. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this transition.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound? A1: The main industrial route for this compound production is the oxidation of furfural, a bio-based platform chemical derived from lignocellulosic biomass.[1] Key methods include:
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Catalytic Oxidation: This is a widely researched and preferred "green" alternative, often employing molecular oxygen or air as the oxidant in the presence of a heterogeneous or homogeneous catalyst.[1] Catalysts are typically based on noble metals like gold (Au), palladium (Pd), platinum (Pt), or ruthenium (Ru), as well as more cost-effective transition metal oxides like CuO-MnCO₃.[2][3]
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Cannizzaro Disproportionation Reaction: This traditional method involves treating furfural with a strong base (e.g., NaOH), which results in the simultaneous formation of this compound and furfuryl alcohol in stoichiometric amounts.[4] This process requires a subsequent acidification step to recover the product and generates significant byproducts.
Q2: What are the most significant challenges when scaling up 2-FCA production from lab to pilot plant? A2: Scaling up presents several challenges that are often not apparent at the lab scale:
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Heat and Mass Transfer Limitations: The oxidation of furfural is often an exothermic reaction. In large reactors, inefficient heat removal can lead to temperature gradients, causing side reactions and reducing selectivity. Proper reactor design and agitation are critical to ensure uniform temperature and efficient transfer of gaseous oxidants (like O₂) into the liquid phase.
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Catalyst Stability and Deactivation: Catalysts can deactivate over time due to poisoning from impurities in the furfural feed, sintering of metal nanoparticles at high temperatures, or leaching of active metals. Ensuring the robustness and recyclability of the catalyst is a key economic and operational challenge.
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Product Purification: Crude 2-FCA may contain unreacted furfural, intermediates, and colored byproducts (humins) formed from degradation reactions. Developing a scalable, efficient, and cost-effective purification process, such as crystallization or acid precipitation, is crucial to meet the high-purity requirements for applications in pharmaceuticals and polymers.
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Safety and Handling: Furfural is a hazardous substance. At a pilot scale, handling large quantities requires stringent safety protocols. Additionally, the final 2-FCA product, if in powdered form, can pose a dust explosion risk.
Q3: How do reaction intermediates affect the final product purity during scale-up? A3: Incomplete oxidation can lead to the accumulation of intermediates, which complicates purification. The oxidation of furfural to 2-FCA is generally direct, but side reactions can produce various byproducts. In processes aiming for the related compound 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF), intermediates like DFF, HMFCA, and FFCA are common. While not direct intermediates in 2-FCA synthesis from furfural, analogous side products or degradation products can form, requiring specific purification strategies to remove them.
Troubleshooting Guide
Issue 1: Low Yield and/or Poor Selectivity
Q: My 2-FCA yield has dropped significantly after moving from a lab-scale batch reactor to a pilot-scale reactor. What are the likely causes and solutions? A: This is a common scale-up issue often tied to heat and mass transfer limitations.
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | The oxidation reaction is exothermic. "Hot spots" in a large reactor can lead to thermal degradation of furfural and 2-FCA, forming humins. Solution: Improve agitation to ensure uniform heat distribution. Verify that the reactor's cooling system is adequate for the larger reaction volume and heat generation. |
| Inefficient Mass Transfer | In catalytic air/oxygen oxidation, poor gas-liquid mixing can make the reaction "oxygen-starved," slowing the desired reaction and favoring side reactions. Solution: Increase the stirrer speed, improve the gas sparging system, or increase the oxygen partial pressure. |
| Suboptimal Catalyst-to-Substrate Ratio | A ratio that worked in the lab may not be optimal at a larger scale due to changes in surface area-to-volume ratios. Solution: Re-optimize the catalyst loading for the pilot reactor. Too little catalyst results in low conversion, while too much may not be economical. |
| Unintended Side Reactions | In base-catalyzed systems, if the oxidant supply is limited, the Cannizzaro reaction can compete with the desired oxidation pathway, consuming furfural to produce furfuryl alcohol. Solution: Ensure an adequate supply of the oxidant. Monitor the reaction profile for the formation of furfuryl alcohol. |
Issue 2: Rapid Catalyst Deactivation
Q: The catalyst in my pilot reactor loses activity much faster than in lab experiments. How can I address this? A: Catalyst deactivation at scale is often due to feedstock impurities or harsher operating conditions.
| Potential Cause | Troubleshooting Steps |
| Feedstock Impurities | Technical-grade furfural may contain sulfur compounds or other organic impurities that can act as catalyst poisons. This effect is magnified at the pilot scale due to the larger total volume of feedstock processed. Solution: Analyze the furfural feedstock for potential poisons. Consider adding a purification step for the feedstock before it enters the reactor. |
| Sintering of Metal Nanoparticles | Inefficient heat removal can lead to localized high temperatures on the catalyst surface, causing metal nanoparticles to agglomerate (sinter). This reduces the active surface area. Solution: Improve reactor temperature control and agitation to prevent hot spots. |
| Leaching of Active Metals | The active metal component of a supported catalyst may dissolve into the reaction medium under certain pH or temperature conditions, leading to a permanent loss of activity. Solution: Analyze the reaction filtrate for dissolved metals. Re-evaluate the catalyst support and reaction conditions (pH, solvent) to ensure stability. |
Issue 3: Product Purification Challenges
Q: The final 2-FCA product from the pilot run is off-color and fails to meet purity specifications after initial crystallization. What should I do? A: Coloration and persistent impurities are typically due to byproducts that are structurally similar to 2-FCA or polymeric materials.
| Potential Cause | Troubleshooting Steps |
| Formation of Humins | High reaction temperatures or acidic conditions can cause the polymerization of furfural into dark, insoluble materials known as humins. Solution: Optimize reaction temperature and time to minimize humin formation. A pre-filtration step before crystallization can remove insoluble humins. |
| Co-crystallization of Impurities | Unreacted furfural or other byproducts may have similar solubility profiles to 2-FCA, causing them to co-crystallize. Solution: Adjust the crystallization solvent or temperature profile. Consider a two-step purification process, such as treatment with activated carbon to remove color bodies followed by recrystallization. An acid-base precipitation cycle can also be effective. |
| Presence of Intermediates | Incomplete conversion can leave unreacted starting material in the final product. Solution: Increase reaction time or catalyst loading to drive the reaction to completion. Use analytical methods like HPLC to monitor the reaction progress and ensure full conversion before proceeding to purification. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Furfural Oxidation to this compound
| Catalyst | Oxidant | Temp (°C) | Pressure | Time (h) | Furfural Conversion (%) | 2-FCA Yield/Selectivity (%) | Reference |
| CuO-MnCO₃ | O₂ | 100 | 1.0 MPa | 5 | 100 | 96.9 (Selectivity) | |
| AuPd/Mg(OH)₂ | O₂ | 90 | 1.0 MPa | 24 | ~95 | ~90 (Yield) | |
| Au-based | O₂ | 110 | 0.6 MPa | 2 | 100 | 95 (Selectivity) | |
| Ru pincer complex | H₂O | 150 | - | 68 | 100 | 77 (Isolated Yield, gram-scale) | |
| Au/ZTC | O₂ | 90 | 1.0 MPa | 24 | ~90 | 100 (Selectivity) |
Table 2: Example of Lab vs. Gram-Scale Synthesis Parameters
| Parameter | Lab Scale | Gram Scale | Reference |
| Catalyst | Ru pincer complex 6 | Ru pincer complex 6 | |
| Substrate | Furfural (0.5 mmol) | Furfural (15 mmol / 1.44 g) | |
| Base | NaOH (1.2 equiv) | NaOH (1.2 equiv) | |
| Temperature | 150 °C | 150 °C | |
| Time | 48 h | 68 h | |
| Isolated Yield | 97% | 77% | |
| Key Observation | High yield achieved at a small scale. | A good yield was maintained at a larger scale, demonstrating the process's scalability, though a slight decrease was observed. |
Experimental Protocols
Protocol 1: Pilot-Scale Catalytic Oxidation of Furfural
This protocol provides a generalized methodology for the oxidation of furfural to 2-FCA using a supported metal catalyst and oxygen. Disclaimer: This is a representative protocol and must be adapted and optimized for specific catalysts, equipment, and safety requirements.
1. Materials and Equipment:
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Reactor: A pressure-rated, stirred-tank reactor (e.g., 50 L) equipped with a heating/cooling jacket, mechanical stirrer with a gas-entrainment impeller, temperature and pressure sensors, gas inlet (sparger), and liquid sampling port.
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Reagents: Technical-grade furfural, supported catalyst (e.g., Au/C or Pd/C), base (e.g., NaOH), solvent (e.g., water), pressurized oxygen or air, and acid for work-up (e.g., HCl).
2. Reaction Procedure:
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Reactor Preparation: Ensure the reactor is clean and dry. Perform a pressure test to check for leaks. Purge the reactor with an inert gas (e.g., nitrogen).
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Charging Reagents: Charge the reactor with water, NaOH, and the catalyst under a nitrogen blanket. Begin stirring to form a slurry.
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Heating: Heat the slurry to the desired reaction temperature (e.g., 90-110 °C).
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Furfural Addition: Once at temperature, feed the furfural into the reactor at a controlled rate to manage the initial exotherm.
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Pressurization: After furfural addition, stop the nitrogen purge and begin feeding oxygen or air through the sparger to maintain the desired reactor pressure (e.g., 0.6-1.0 MPa).
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Reaction Monitoring: Maintain the temperature and pressure for the required reaction time (e.g., 2-24 hours). Periodically take liquid samples (safely, after isolating the sampling port from reactor pressure) and analyze by HPLC to monitor the consumption of furfural and the formation of 2-FCA.
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Cooling and Depressurization: Once the reaction is complete, stop the oxygen feed, cool the reactor to room temperature, and carefully vent the pressure. Purge the headspace with nitrogen.
3. Product Isolation and Purification:
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Catalyst Removal: Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed and stored for potential reuse.
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Acidification: Transfer the filtrate to a separate vessel. With vigorous stirring, slowly add concentrated HCl to lower the pH to approximately 2-3. This will precipitate the this compound, which is less soluble in acidic water than its sodium salt.
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Filtration and Washing: Filter the resulting slurry to collect the crude 2-FCA solid. Wash the filter cake with cold deionized water to remove residual salts and acid.
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Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
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Recrystallization (Optional): For higher purity, dissolve the crude 2-FCA in a minimal amount of boiling water, treat with activated carbon to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to crystallize the purified product.
Visualizations
Caption: Workflow for pilot-scale production of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Addressing solubility issues of 2-Furancarboxylic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 2-Furancarboxylic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, also known as 2-furoic acid, is a white to beige crystalline solid. It is generally soluble in water and polar organic solvents. Its solubility is significantly influenced by the solvent type, temperature, and pH of the medium.[1][2]
Q2: In which common organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents, including methanol, ethanol, and acetone.[1][2] Its solubility generally follows the trend of higher solubility in more polar solvents.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in most solvents increases with temperature.[1] This is a common characteristic for many organic compounds, as higher temperatures provide more energy to overcome the intermolecular forces in the crystal lattice.
Q4: How does pH influence the solubility of this compound in aqueous solutions?
A4: The solubility of this compound in water is highly dependent on pH. As a carboxylic acid with a pKa of approximately 3.12 at 25 °C, its solubility significantly increases in alkaline conditions (pH > pKa). In alkaline solutions, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
Q5: What are some common reactions where the solubility of this compound can be a challenge?
A5: Solubility issues can arise in various reactions. For instance, during its synthesis via the Cannizzaro reaction of furfural in aqueous sodium hydroxide, the product, sodium 2-furancarboxylate, is soluble, but the free acid may precipitate upon acidification if the concentration is too high. In organic synthesis where non-polar solvents are used, the limited solubility of this polar compound can be a significant hurdle.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in a non-polar organic solvent for a reaction.
dot
Caption: Logic diagram for addressing poor solubility in non-polar media.
Solutions:
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Introduce a Polar Co-solvent: Adding a small amount of a polar aprotic solvent like DMF or DMSO can significantly enhance solubility. However, ensure the co-solvent does not interfere with your reaction chemistry.
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Convert to a More Soluble Derivative: For reactions that can tolerate it, converting the carboxylic acid to a more soluble ester (e.g., methyl or ethyl ester) can be an effective strategy. The carboxylic acid can often be regenerated by hydrolysis after the reaction.
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Increase Reaction Temperature: As solubility generally increases with temperature, running the reaction at a higher temperature can be a simple solution. Monitor for any potential side reactions or degradation of starting materials at elevated temperatures.
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Use a Phase Transfer Catalyst: If the reaction involves an aqueous phase and an organic phase, a phase transfer catalyst can help transport the deprotonated 2-furancarboxylate anion into the organic phase to react.
Issue 2: Precipitation of this compound during aqueous workup after a reaction.
dot
Caption: Workflow for preventing precipitation during product isolation.
Solutions:
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pH Control: During the initial extraction, maintain the pH of the aqueous layer above the pKa of this compound (i.e., pH > 4) to keep it in its soluble salt form.
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Solvent Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-acidic impurities while the 2-furancarboxylate salt remains in the aqueous phase.
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Careful Acidification: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) with vigorous stirring. Cooling the solution during acidification can help control the crystallization process and yield a purer solid.
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Use of a Different Solvent for Extraction: If the product is intended to be in an organic phase, after acidification, a more polar solvent like ethyl acetate or diethyl ether can be used to extract the protonated this compound.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 36 |
| 25 | 27.1 |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Methanol | Good |
| Ethanol | Good |
| Acetone | Good |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| Toluene | Low |
| Hexane | Very Low |
| Diisopropylether | Low |
| 1,2-Dichloroethane | Moderate |
| Acetonitrile | Moderate |
| Methylisobutylketone | Moderate |
Note: The qualitative solubility is based on general descriptions and comparative studies. A comprehensive study reported the decreasing order of solubility as: methanol > methylisobutylketone > acetonitrile > 1,2-dichloroethane > diisopropylether > toluene > hexane.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Isothermal Saturation Method
dot
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
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Equilibration: Place the container in a constant temperature bath and stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sampling: Stop stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (to prevent temperature changes from affecting solubility).
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Analysis: Accurately dilute the collected sample with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.
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Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.
Protocol 2: Enhancing Solubility in an Aqueous Reaction Medium via pH Adjustment
Methodology:
-
Determine the Target pH: Based on the reaction conditions and the stability of the reactants, determine the minimum pH required to achieve the desired solubility of this compound. A pH of 1-2 units above the pKa (i.e., pH 4.1-5.1) is often sufficient.
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Prepare a Stock Solution of Base: Prepare a stock solution of a suitable base that will not interfere with the reaction (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine).
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Dissolution: Suspend the this compound in the aqueous reaction medium.
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pH Adjustment: While monitoring the pH with a calibrated pH meter, slowly add the base solution dropwise until the this compound dissolves completely and the target pH is reached.
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Proceed with the Reaction: Once the this compound is fully dissolved, proceed with the addition of other reagents to carry out the reaction. Monitor the pH throughout the reaction and make adjustments as necessary.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 2-Furancarboxylic Acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Furancarboxylic acid, a key intermediate in pharmaceuticals and other fine chemicals, is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and identifying any related substances or degradation products. This guide provides an objective comparison of various validated HPLC methods, supported by experimental data, to aid in the selection of the most suitable analytical approach for your research and quality control needs.
Comparison of Validated HPLC Methods
The following tables summarize the performance of different HPLC methods for the analysis of this compound, also known as 2-Furoic acid. The data has been compiled from various studies and represents typical performance characteristics.
Table 1: Chromatographic Conditions of a Validated RP-HPLC Method
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm | Kromasil C18, 4.6 x 250 mm, 5.0 µm |
| Mobile Phase | Gradient of 0.1% acetic acid in water (A) and methanol (B) | Isocratic mixture of acidic acetonitrile and water |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 250 nm | 254 nm |
| Column Temperature | 25°C | Ambient |
Table 2: Validation Parameters of a Validated RP-HPLC Method
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 5-25 µg/mL | 0.4-5.7 mmol/L |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.994 |
| Accuracy (% Recovery) | ≥ 89.9% | 98.8% |
| Precision (RSD) | ≤ 4.5% (Inter- and Intraday) | 9.7% |
| Limit of Detection (LOD) | 0.11–0.76 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.35–2.55 µg/mL | 0.01 mmol/L |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the purity assessment of this compound.
Method 1: Analysis of Furan Derivatives in a Complex Matrix
This method was developed for the simultaneous determination of several furan derivatives, including this compound, in coffee.
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Instrumentation: An Agilent 1100 series HPLC system equipped with a diode array detector was used.
-
Column: A Zorbax Eclipse XBD-C8 column (4.6 x 150 mm, 5 µm) with a pre-column of the same material was employed.
-
Mobile Phase: A gradient elution was performed using 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) at 25°C. The gradient program was as follows: start with 100% A, increase B to 16% at 2.5 min, then increase B to 100% between 10 and 10.5 min, and hold until 15 min.
-
Flow Rate: The flow rate was maintained at 0.5 mL/min.
-
Detection: this compound was detected at a wavelength of 250 nm.
-
Sample Preparation: Samples were extracted with water and centrifuged before injection. No further pre-treatment was necessary.
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Validation: The method was validated for linearity, accuracy (recovery), and precision (inter- and intraday relative standard deviation). The limit of detection and quantification were also determined.[1]
Method 2: Analysis of 2-Furoic Acid in Urine
This method was developed for the analysis of 2-Furoic acid as a metabolite in urine samples.
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Instrumentation: An HPLC system with a photodiode array (PDA) detector was used.
-
Column: A C18 column was used for the separation.
-
Mobile Phase: An acidic acetonitrile/water mobile phase was used in isocratic mode. The mobile phase consisted of 0.02M (1%, v/v) ortho-phosphoric acid in 10% (v/v) acetonitrile.
-
Flow Rate: The flow rate was set at 1.0 mL/min.
-
Detection: The PDA detector was set at a wavelength of 254 nm.
-
Sample Preparation: The procedure involved an alkaline hydrolysis step followed by solvent extraction using ethyl acetate.
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Validation: The method was validated for recovery, precision (relative standard deviation), linearity, and limit of quantitation.[2][3]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the validation of HPLC methods for purity assessment.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study for a Stability-Indicating Method.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for 2-Furancarboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Furancarboxylic acid, a valuable platform chemical and intermediate in the pharmaceutical and fine chemical industries, is a subject of ongoing research to develop more efficient and sustainable catalytic processes. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, primarily through the oxidation of furfural. The performance of homogeneous, heterogeneous, and biocatalytic systems is compared, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the catalyst, oxidant, and reaction conditions employed. The following table summarizes the performance of different catalysts based on key experimental data.
| Catalyst System | Catalyst Type | Substrate | Oxidant | Temperature (°C) | Time (h) | Solvent | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) |
| Heterogeneous Catalysts | |||||||||
| Au/HT 4:1 | Gold on Hydrotalcite | Furfural | O₂ | 110 | 2 | Water | 100 | ~100 | High |
| Au/ZTC | Gold on Zeolite Templated Carbon | Furfural | O₂ | 120 | 4 | Methanol | ~90 | ~90 | 100 |
| AuPd/Mg(OH)₂ | Gold-Palladium on Magnesium Hydroxide | Furfural | O₂ | 100 | 1 | Water | >95 | >95 | High |
| Sulfated Zirconia | Solid Acid | Furfural | H₂O₂ | 40-90 | - | Water | - | - | Forms various products including furoic acid |
| Homogeneous Catalysts | |||||||||
| Ruthenium Pincer Complex | Organometallic Ru complex | Furfural | Water (as oxidant) | 135 | 48 | 1,4-dioxane/water | 100 | >95 | High |
| Formic Acid | Organic Acid | Furfural | H₂O₂ | - | - | Biphasic (aqueous/organic) | - | - | Primarily forms 2(5H)-furanone, but furoic acid can be a byproduct |
| Biocatalysts | |||||||||
| Paraburkholderia fungorum KK1 & Methylovorus sp. MP688 cells | Whole-cell biocatalyst | Furfural | Air | 30 | - | Aqueous buffer | - | - | Produces 2-furoic acid as an intermediate for FDCA synthesis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for heterogeneous and homogeneous catalysis.
Protocol 1: Heterogeneous Catalysis using Au/ZTC
This protocol is adapted from studies on gold-based catalysts for furfural oxidation.[1][2]
1. Catalyst Preparation (Zeolite Templated Carbon - ZTC support):
-
A BEA-type zeolite is used as a template.
-
The zeolite is impregnated with a carbon precursor (e.g., furfuryl alcohol).
-
The composite is pyrolyzed under an inert atmosphere at high temperatures (e.g., 900 °C) to carbonize the precursor.
-
The zeolite template is removed by treatment with a strong acid (e.g., HF or a mixture of HCl and H₂SO₄).
-
The resulting ZTC is washed, dried, and then used as a support.
2. Gold Deposition:
-
The ZTC support is dispersed in a solution of a gold precursor (e.g., HAuCl₄).
-
A reducing agent (e.g., NaBH₄) is added to deposit gold nanoparticles onto the ZTC support.
-
The catalyst is then filtered, washed, and dried.
3. Catalytic Oxidation of Furfural:
-
A batch reactor is charged with the Au/ZTC catalyst, furfural, and the solvent (e.g., methanol).
-
The reactor is pressurized with oxygen and heated to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, the catalyst is separated by filtration for reuse. The product, this compound, is isolated from the reaction mixture.
Protocol 2: Homogeneous Catalysis using a Ruthenium Pincer Complex
This protocol is based on the work of Balaraman et al. on the oxidation of furfural using a well-defined ruthenium pincer catalyst.[3][4][5]
1. Catalyst:
-
A well-defined ruthenium pincer complex, such as one with an acridine-based PNP ligand, is synthesized according to established literature procedures.
2. Reaction Setup:
-
A pressure-tolerant reaction vessel is charged with the ruthenium pincer catalyst, furfural, a base (e.g., NaOH), and a solvent system (e.g., a mixture of 1,4-dioxane and water).
-
The vessel is sealed and heated to the reaction temperature (e.g., 135 °C). In this system, water acts as the formal oxidant, leading to the production of H₂ gas.
3. Product Analysis and Isolation:
-
The reaction is monitored by analyzing the liquid phase for the consumption of furfural and the formation of this compound using HPLC. The evolved gas is analyzed by GC to quantify H₂ production.
-
After the reaction, the mixture is cooled, and the homogeneous catalyst and product are separated. Acidification of the reaction mixture will precipitate the this compound, which can then be isolated by filtration.
Reaction Pathways and Experimental Workflow
The synthesis of this compound from furfural primarily involves the selective oxidation of the aldehyde group. However, side reactions can occur, leading to the formation of other products. Understanding these pathways is crucial for optimizing catalyst selectivity.
Caption: Reaction pathway for the synthesis of this compound from furfural and potential side products.
The general workflow for comparing different catalysts for this compound synthesis involves several key steps, from catalyst preparation to product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unime.it [iris.unime.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-Furancarboxylic Acid and 3-Furancarboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and process optimization. This guide provides a detailed, objective comparison of the reactivity of 2-furancarboxylic acid and 3-furancarboxylic acid, supported by experimental data and theoretical principles.
The position of the carboxylic acid group on the furan ring significantly influences the electron density distribution and, consequently, the chemical reactivity of the two isomers. This guide explores these differences across several key reaction types, including acidity, electrophilic aromatic substitution, nucleophilic acyl substitution, and decarboxylation.
Acidity
The acidity of a carboxylic acid is a fundamental property that dictates its behavior in various chemical transformations. The pKa value is a direct measure of this acidity, with a lower pKa indicating a stronger acid.
| Compound | pKa (at 25 °C) |
| This compound | 3.12[1] |
| 3-Furancarboxylic Acid | 3.9 |
Table 1: pKa values of this compound and 3-Furancarboxylic Acid.
Analysis: this compound is a considerably stronger acid than 3-furancarboxylic acid. This can be attributed to the greater inductive electron-withdrawing effect of the oxygen heteroatom when the carboxyl group is in the adjacent position (C2). This proximity stabilizes the carboxylate anion formed upon deprotonation to a greater extent than when the carboxyl group is at the C3 position.
Electrophilic Aromatic Substitution
The furan ring is a π-rich aromatic system, making it highly susceptible to electrophilic attack. The carboxylic acid group, being electron-withdrawing, deactivates the ring towards electrophilic substitution. However, the position of this deactivating group leads to different outcomes for the two isomers.
Theoretical Background: Electrophilic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion) through resonance. The electron-withdrawing carboxyl group is expected to direct incoming electrophiles to the positions meta to itself, while also deactivating the entire ring.
Reactivity Comparison:
-
This compound: The carboxyl group at the C2 position deactivates the ring. The primary sites for electrophilic attack are the C4 and C5 positions. The C5 position is generally favored due to the directing effect of the furan oxygen.
-
3-Furancarboxylic Acid: The carboxyl group at the C3 position deactivates the ring. The primary sites for electrophilic attack are the C2 and C5 positions, which are α to the oxygen and ortho and para to the carboxyl group, respectively. Attack at the C5 position is generally expected to be the major pathway.
Experimental Protocol: Nitration of Furancarboxylic Acid (Illustrative)
A common method for the nitration of furan derivatives involves the use of acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride, at low temperatures to control the high reactivity of the furan ring.
Materials:
-
Furancarboxylic acid isomer
-
Acetic anhydride
-
Fuming nitric acid
-
Crushed ice
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the furancarboxylic acid in acetic anhydride and cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the solution while maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Nucleophilic Acyl Substitution
Reactions at the carboxyl group, such as esterification and amidation, proceed via nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the attached furan ring.
Reactivity Comparison:
-
This compound: The furan ring at the C2 position exerts a stronger electron-withdrawing effect on the carboxyl group compared to the C3 position. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
3-Furancarboxylic Acid: The electron-withdrawing effect of the furan ring is less pronounced at the C3 position.
Therefore, This compound is expected to be more reactive than 3-furancarboxylic acid in nucleophilic acyl substitution reactions. This is supported by kinetic studies on the esterification of 2-furoic acid, which show the reaction proceeds efficiently under acidic catalysis.
Experimental Protocol: Fischer Esterification (Illustrative)
Materials:
-
Furancarboxylic acid isomer
-
Alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the furancarboxylic acid, a molar excess of the alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or chromatography.
Decarboxylation
The thermal decarboxylation of furancarboxylic acids is an important reaction, often occurring at elevated temperatures. The stability of the carbanion intermediate formed upon loss of carbon dioxide is a key factor in determining the ease of this reaction.
Reactivity Comparison:
-
This compound: Decarboxylation of this compound leads to the formation of a carbanion at the C2 position. This carbanion is stabilized by the adjacent oxygen heteroatom through an inductive effect and potentially through resonance involving d-orbitals, although the latter is debated. Thermal decarboxylation of 2-furoic acid to furan has been reported to be rapid under thermal conditions.
-
3-Furancarboxylic Acid: Decarboxylation of 3-furancarboxylic acid generates a carbanion at the C3 position. This carbanion is less stable than the C2 carbanion as it is further from the electron-withdrawing oxygen atom. While the synthesis of 3-furoic acid can be achieved through the decarboxylation of furan-tetracarboxylic acid, direct comparative rate data with the 2-isomer is scarce.
Based on the stability of the intermediate carbanion, This compound is expected to undergo decarboxylation more readily than 3-furancarboxylic acid.
Conclusion
The isomeric 2- and 3-furancarboxylic acids, while structurally similar, exhibit distinct reactivities governed by the position of the carboxyl group. This compound is the stronger acid and is more reactive towards nucleophilic acyl substitution and likely undergoes decarboxylation more readily. Conversely, 3-furancarboxylic acid is predicted to be more reactive towards electrophilic aromatic substitution due to the less deactivating influence of the carboxyl group on the most reactive ring positions. A thorough understanding of these differences is crucial for the strategic design of synthetic routes and the development of robust chemical processes in the pharmaceutical and chemical industries. Further quantitative kinetic studies would be invaluable in providing a more precise comparison of the reactivity of these important building blocks.
References
A Comparative Guide: 2-Furancarboxylic Acid versus Benzoic Acid in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the choice between 2-furancarboxylic acid and benzoic acid as a starting material or intermediate can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.
Introduction
This compound, also known as 2-furoic acid, and benzoic acid are aromatic carboxylic acids that serve as versatile building blocks in organic synthesis. While both compounds feature a carboxylic acid functional group attached to an aromatic ring, the nature of the aromatic system—a five-membered furan ring versus a six-membered benzene ring—imparts distinct chemical properties that influence their reactivity. This guide explores these differences in the context of common chemical transformations, including esterification and amide formation, as well as the intrinsic properties that govern their chemical behavior.
Acidity and Electronic Effects: A Fundamental Comparison
The acidity of a carboxylic acid is a fundamental property that influences its reactivity in numerous chemical reactions. The pKa of this compound is approximately 3.12 at 25°C, while the pKa of benzoic acid is 4.2.[1][2] This indicates that this compound is a stronger acid than benzoic acid.
The higher acidity of this compound can be attributed to the electronic properties of the furan ring. The oxygen atom in the furan ring is electron-withdrawing through induction, which helps to stabilize the resulting carboxylate anion. Although the oxygen atom can also donate its lone pair of electrons through resonance, the inductive effect is more dominant in the case of the carboxylic acid group at the 2-position. This increased stabilization of the conjugate base leads to a lower pKa.
In contrast, the benzene ring in benzoic acid is less electron-withdrawing than the furan ring in this context. The sp² hybridized carbons of the benzene ring are more electronegative than sp³ carbons, contributing to the acidity of benzoic acid compared to aliphatic carboxylic acids. However, the overall electron-withdrawing effect is less pronounced than in this compound.
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} Caption: Acidity and Electronic Effects Comparison.
Performance in Chemical Transformations
Esterification
Esterification is a fundamental reaction for both acids. The rate and yield of esterification can be influenced by the acidity of the carboxylic acid and the steric hindrance around the carboxyl group.
| Transformation | Acid | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Esterification | Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | 92.2 - 116.4 | 120 min | 92 | [3][4] |
| Benzoic Acid | Methanol | Sulfuric Acid (Microwave) | 70 | 10 min | 99.99 | [5] | |
| This compound | n-Butanol | Tungstophosphoric acid/zirconia | 125 | 24 h | High (not specified) |
While direct comparative data under identical conditions is limited, kinetic studies on the esterification of benzoic acid with 1-butanol have been conducted, showing a conversion of 92% in 120 minutes with p-toluenesulfonic acid as a catalyst. Microwave-assisted esterification of benzoic acid with methanol can achieve near-quantitative yields in a much shorter time. For this compound, heterogeneous catalysts like tungstophosphoric acid on zirconia have been effectively used for its esterification with n-butanol.
Given its higher acidity, this compound would be expected to undergo acid-catalyzed esterification at a faster rate than benzoic acid under similar conditions, as the protonation of the carbonyl oxygen is more favorable.
dot graph G { bgcolor="#FFFFFF" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General Experimental Workflow for Esterification.
Amide Formation
Amide bond formation is a critical transformation in drug development and materials science. The reactivity of the carboxylic acid is a key factor in the efficiency of amide coupling reactions.
| Transformation | Acid | Amine | Coupling Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Amide Formation | Benzoic Acid | Aniline | TiCl4 | Pyridine | 2 h | 98 | |
| Benzoic Acid | Benzylamine | Boric Acid | Neat | 8 h | 62-89 | ||
| Substituted Benzoic Acids | Various Amines | Tetramethoxysilane | Solvent-free | - | Good to Excellent |
Numerous methods have been developed for the amidation of benzoic acid, with high yields reported using various coupling reagents and catalysts. For example, the reaction of benzoic acid with aniline mediated by TiCl₄ in pyridine affords N-phenylbenzamide in 98% yield.
Electrophilic Aromatic Substitution
The aromatic rings of both this compound and benzoic acid can undergo electrophilic substitution. However, the reactivity and regioselectivity of these reactions differ significantly.
The furan ring is a π-electron rich aromatic system, making it significantly more reactive towards electrophiles than benzene. The heteroatom influences the reactivity, and for furan, electrophilic substitution is highly favored at the 2-position (alpha to the oxygen). In this compound, the carboxylic acid group is a deactivating, meta-directing group. The strong activating effect of the furan ring, however, still allows for electrophilic substitution to occur, typically at the 5-position.
In contrast, the benzene ring is less reactive towards electrophiles. The carboxylic acid group in benzoic acid is deactivating and directs incoming electrophiles to the meta-position. Therefore, electrophilic substitution on benzoic acid requires harsher conditions compared to benzene itself and yields the meta-substituted product.
Experimental Protocols
General Procedure for Fischer-Speier Esterification of Benzoic Acid
-
Reaction Setup: In a round-bottomed flask, dissolve 6.1 g of benzoic acid in 20 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.
-
Work-up: After cooling, transfer the solution to a separatory funnel containing 50 mL of water. Rinse the flask with 40 mL of dichloromethane and add it to the separatory funnel.
-
Extraction: Shake the funnel to extract the product into the organic layer. Wash the organic layer sequentially with 25 mL of water and 25 mL of 0.6 M aqueous sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purification: Purify the crude methyl benzoate by distillation, collecting the fraction boiling above 190°C.
General Procedure for TiCl₄-Mediated Amidation of Benzoic Acid
-
Reaction Setup: Dissolve benzoic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial.
-
Reagent Addition: Heat the solution to 85°C and add TiCl₄ (3 mmol) followed by the amine (1 mmol).
-
Reaction: Stir the reaction mixture at 85°C for approximately 2 hours, monitoring for completion.
-
Work-up: After the reaction is complete, acidify the mixture with 1 N HCl aqueous solution and extract with methylene chloride.
-
Isolation: The organic phase contains the N-substituted benzamide.
Conclusion
Both this compound and benzoic acid are valuable reagents in organic synthesis, each with distinct advantages depending on the desired transformation.
-
This compound is the stronger acid, which can lead to faster reaction rates in acid-catalyzed reactions like esterification and more facile activation in amide coupling reactions. Its electron-rich furan ring is more susceptible to electrophilic substitution, offering different regioselectivity compared to benzoic acid. However, the furan ring can be sensitive to strong acids and oxidizing conditions.
-
Benzoic Acid is a more robust and commonly used building block. While it is a weaker acid and its aromatic ring is less reactive towards electrophiles, its stability and well-established reactivity patterns make it a reliable choice for many applications.
The selection between these two acids should be guided by the specific requirements of the chemical transformation, including desired reactivity, stability to reaction conditions, and the electronic properties of the target molecule. This guide provides a foundation for making an informed decision in the design and execution of synthetic routes.
References
A Comparative Analysis of the Bioactivity of 2-Furancarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-furancarboxylic acid, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. Furan-containing compounds are recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2]
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of various this compound derivatives, providing a basis for comparison of their efficacy.
Table 1: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. flavus (µg/mL) |
| 4a | 280 | >300 | 240 | 190 | 185 |
| 4b | 260 | >300 | 250 | 180 | 170 |
| 4c | 250 | >300 | >300 | 120.7 | 135 |
| 4d | 270 | >300 | >300 | 122.1 | 186 |
| 4e | >300 | 300 | >300 | 125.3 | 180 |
| 4f | 295 | 230 | 245 | 130.5 | 140 |
| Gentamicin (Standard) | - | - | - | - | - |
Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives. The study indicates that compounds 4a, 4b, 4c, and 4f showed prominent activity against all tested fungal strains.
Table 2: Anticancer Activity of Furan-Based Derivatives against Breast Cancer Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound | MCF-7 (IC50, µM) | MCF-10A (IC50, µM) | Selectivity Index (SI) |
| 4 | 4.06 | 29.78 | 7.33 |
| 7 | 2.96 | 22.12 | 7.47 |
| Staurosporine (Standard) | - | - | - |
Data from a study on newly synthesized furan-based compounds. Compounds 4 and 7 exhibited significant anticancer activity against the MCF-7 breast cancer cell line and were found to be selective, showing higher IC50 values against the normal breast cell line MCF-10A.
Table 3: Anti-Inflammatory Activity of Furan and Benzofuran Derivatives
This table presents the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.
| Compound | IC50 (µM) for NO Inhibition |
| Ailanthoidol (Benzofuran derivative) | ~10 |
| FR038251 | 1.7 |
| FR038470 | 8.8 |
| FR191863 | 1.9 |
| Aminoguanidine (Standard) | 2.1 |
Data compiled from studies on the anti-inflammatory effects of various compounds, including furan and benzofuran derivatives. Ailanthoidol, a natural benzofuran derivative, was noted for its ability to inhibit nitric oxide production at 10 µM.[2] The FR compounds demonstrated potent inhibition of inducible nitric oxide synthase (iNOS).[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, the absorbance can be measured using a microplate reader.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for a further 18-24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. In the context of inflammation, activation of the MAPK pathway by stimuli like LPS leads to the production of pro-inflammatory mediators. Some furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.
Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway
PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ by agonist ligands can lead to the suppression of inflammatory responses. Some this compound derivatives are being investigated as potential PPAR-γ agonists. Molecular docking studies suggest that these derivatives can bind to the ligand-binding domain of PPAR-γ, potentially activating the receptor and initiating its anti-inflammatory effects.
Caption: Activation of the PPAR-γ signaling pathway by this compound derivatives.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the bioactivity assays described in this guide.
Antimicrobial Activity Screening Workflow
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening Workflow
Caption: General workflow for the MTT assay to determine anticancer activity.
Anti-inflammatory Activity Screening Workflow
Caption: General workflow for the nitric oxide (NO) inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Conserved MAPK Features Couple D-Domain Docking Groove to Distal Allosteric Sites via the C-Terminal Flanking Tail - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymerization Methods for 2,5-Furandicarboxylic Acid-Based Polymers
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a significant focus on bio-based monomers. Among these, furan-based compounds have emerged as promising alternatives to their petroleum-derived counterparts. While 2-furancarboxylic acid is a foundational bio-based chemical, its direct polymerization is challenging due to its propensity for thermal decarboxylation under typical polymerization conditions[1][2]. Consequently, the scientific and industrial communities have concentrated on its more stable and versatile derivative, 2,5-furandicarboxylic acid (FDCA). FDCA is considered a key bio-based building block for producing a variety of polymers, including polyesters and polyamides, with properties comparable or even superior to traditional plastics like polyethylene terephthalate (PET)[3][4][5].
This guide provides a comprehensive benchmark of the principal polymerization methods for synthesizing FDCA-based polymers. We will delve into melt polymerization, solution polymerization, solid-state polymerization (SSP), and enzymatic polymerization, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific application.
Data Presentation: A Quantitative Comparison of Polymerization Techniques
The choice of polymerization method significantly influences the molecular weight, polydispersity index (PDI), and thermal properties of the resulting FDCA-based polymers. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Melt Polymerization of FDCA-Based Polyesters
| Monomers | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Reference |
| FDCA Dimethyl Ester, Ethylene Glycol | Sb₂O₃ | 160-250 | ~7.5 | 22,400 | - | 1.99 | - | 205-210 | |
| FDCA, Ethylene Glycol | Antimony Glycolate | 160-260 | 5-7 | - | - | - | 84 | 210 | |
| Dimethyl 2,5-furandicarboxylate, 1,4-butanediol | Titanium(IV) isopropoxide | 160-215 | ~14 | - | 34,000-65,000 | ~2.0 | - | 172 | |
| Dimethyl 2,5-furandicarboxylate, 1,3-propanediol | Titanium(IV) isopropoxide | 170-230 | ~5 | - | - | - | - | - | |
| Dimethyl 2,5-furandicarboxylate, 1,6-hexanediol | - | - | - | - | 66,700 | - | 28.1 | 148.2 |
Table 2: Solution Polymerization of FDCA-Based Polyesters
| Monomers | Solvent | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Reference |
| FDCA, Ethylene Glycol | Phenol/1,1,2,2-tetrachloroethane | Antimony Trioxide | 180-260 | 6-10 | 6,510 |
Table 3: Solid-State Polymerization (SSP) of FDCA-Based Polyesters
| Prepolymer | Catalyst | Temperature (°C) | Time (h) | Intrinsic Viscosity (dL/g) | Mn ( g/mol ) | Reference |
| Poly(ethylene furanoate) (PEF) | Titanium(IV) isopropoxide | 190-205 | 1-5 | 0.30 -> 0.55 | - | |
| Poly(propylene furanoate) (PPF) | - | 155-165 | 1-4 | Increased | Increased | |
| Poly(butylene furanoate) (PBF) | - | 155-165 | 1-4 | Increased | Increased | |
| PEF Prepolymer | - | 180 | 24-72 | - | 25,000 -> 83,000 |
Table 4: Enzymatic Polymerization of FDCA-Based Polymers
| Monomers | Enzyme | Solvent | Temperature (°C) | Time (h) | Mw ( g/mol ) | Reference |
| Diethyl 2,5-furandicarboxylate, 1,8-octanediamine | Novozym 435 (N435) | Toluene / Diphenyl ether | 90 | - | up to 54,000 | |
| Dimethyl 2,5-furandicarboxylate, Heteroatom Diamines | Novozym 435 (N435) | Toluene / Bulk | 90 | - | up to 14,900 | |
| Dimethyl 2,5-furandicarboxylate, 1,8-octanediamine | Novozym 435 (N435) | Toluene | 90 | - | ~3,300 | |
| Dimethyl 2,5-furandicarboxylate, 1,10-decanediol | Candida antarctica Lipase B (CALB) | p-cymene / D-limonene | 90 | 2 (then vacuum) | - |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for advancing research. The following sections provide standardized protocols for the key polymerization techniques discussed.
Melt Polymerization
Melt polymerization is a solvent-free method widely employed for the synthesis of high-molecular-weight polyesters. It typically proceeds in two stages: esterification (or transesterification) followed by polycondensation under high vacuum.
-
Materials:
-
2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol)
-
Catalyst (e.g., Antimony Trioxide (Sb₂O₃), Titanium(IV) isopropoxide)
-
High-purity nitrogen gas
-
-
Procedure:
-
Esterification/Transesterification: The reactor is charged with FDCA or DMFD and an excess of the diol (e.g., a molar ratio of 1:2.5). The catalyst is then added. The reactor is purged with nitrogen to remove oxygen. The mixture is heated to 160-220°C with continuous stirring under a slow nitrogen flow. The byproduct, water or methanol, is distilled off and collected.
-
Polycondensation: Once the theoretical amount of byproduct is collected, the temperature is gradually increased to 230-260°C. The pressure is slowly reduced to a high vacuum (<1 mbar) to facilitate the removal of the excess diol and drive the polymerization forward. The reaction is continued until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation. The molten polymer is then extruded under nitrogen pressure, cooled, and pelletized.
-
Solution Polymerization
Solution polymerization is advantageous when monomers or the resulting polymer are thermally sensitive, as it allows for lower reaction temperatures compared to melt polymerization.
-
Materials:
-
FDCA or its derivative
-
Diol
-
High-boiling point inert solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane)
-
Catalyst
-
Non-solvent for precipitation (e.g., methanol)
-
-
Procedure:
-
Reaction Setup: FDCA (1 molar equivalent), a diol (1.5-2.0 molar equivalents), the catalyst, and a suitable high-boiling point solvent are charged into a reaction vessel equipped with a stirrer and a distillation setup.
-
Esterification: The mixture is heated to 180-220°C under a nitrogen atmosphere to carry out the esterification, with the water byproduct being collected.
-
Polycondensation: The temperature is then raised to 230-260°C, and a vacuum is gradually applied to remove the excess diol and solvent, thereby increasing the polymer's molecular weight.
-
Purification: The resulting polymer is dissolved in a suitable solvent and then precipitated by adding it to a vigorously stirred non-solvent like methanol. The purified polymer is then filtered and dried in a vacuum oven.
-
Solid-State Polymerization (SSP)
SSP is a post-polymerization technique used to increase the molecular weight of a prepolymer synthesized via melt polymerization. The reaction is carried out at a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
-
Materials:
-
Amorphous prepolymer pellets (e.g., from melt polymerization)
-
-
Procedure:
-
Crystallization: The amorphous prepolymer pellets are first crystallized by heating them to a temperature between their Tg and Tm to prevent them from sticking together during SSP.
-
Polymerization: The crystallized pellets are placed in a reactor and heated to the desired SSP temperature (e.g., 155-165°C for PPF and PBF) under a high vacuum or a flow of inert gas for a specified duration (e.g., 1-4 hours). This process facilitates the removal of volatile byproducts, further increasing the polymer chain length and molecular weight.
-
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to conventional methods, proceeding under milder reaction conditions and often with high selectivity, which can prevent side reactions like the decarboxylation of furan rings.
-
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Diamine or Diol
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Anhydrous solvent (e.g., toluene, diphenyl ether) or solvent-free (bulk)
-
Molecular sieves
-
-
Procedure:
-
Reaction Setup: Predried enzyme and preactivated molecular sieves are placed in a reaction flask under a nitrogen atmosphere. The monomers (DMFDCA and diamine/diol) and an anhydrous solvent are then added.
-
Polymerization: The reaction mixture is stirred at a moderately elevated temperature (e.g., 90°C) for a set period. For some processes, a two-stage temperature and pressure profile is employed to enhance molecular weight gain.
-
Purification: The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Pathways for synthesizing FDCA from this compound.
Caption: A typical two-stage melt polymerization process.
Caption: General experimental workflow for enzymatic polymerization.
References
A Comparative Guide to Analytical Techniques for 2-Furancarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS with Supporting Experimental Data.
The accurate quantification of 2-Furancarboxylic acid, a key organic compound in various industrial and biological processes, is crucial for quality control, metabolic studies, and safety assessments. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary information to select the most suitable method for their specific analytical needs, supported by detailed experimental protocols and performance data.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a balance between sensitivity, precision, and the complexity of the sample matrix. The following table summarizes the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related furan derivatives.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | ≥ 0.998[1] | > 0.999[2][3] | > 0.998[4] |
| Limit of Detection (LOD) | 0.11–0.76 µg/mL[1] | ~15 µg/L | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.35–2.55 µg/mL | 0.003–0.675 ng/g | 0.5 ng/mL |
| Accuracy (Recovery %) | ≥ 89.9% | 76–117% | Not explicitly stated for 2-FA, but generally high for LC-MS/MS |
| Precision (%RSD) | ≤ 4.5% (Intra- and Inter-day) | 1–20% (Intra- and Inter-day) | < 22.5% (Residual percent) |
| Derivatization Required | No | Yes (typically methylation or silylation) | No (can be analyzed directly) |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure that a new or alternative method produces results that are equivalent to a reference method. This workflow is crucial for method transfer between laboratories or when comparing data from different analytical platforms.
Figure 1: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the direct analysis of this compound without the need for derivatization, making it a straightforward and robust technique for routine analysis.
1. Sample Preparation:
-
For liquid samples (e.g., coffee brews), centrifuge the sample to remove any particulate matter.
-
For solid samples, perform a solid-liquid extraction. For example, 50 mg of ground coffee can be extracted with 1 mL of distilled water with heating and shaking.
-
Filter the supernatant through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or a similar reverse-phase column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Start with 100% A.
-
At 2.5 min, increase B to 16%.
-
Between 10 and 10.5 min, increase B to 100% and hold until the end of the run.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
Detection: UV detection at 250 nm for this compound.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent (e.g., water) at concentrations ranging from 5 to 25 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound, typically by converting it to a methyl or silyl ester.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Methylation: React the dried extract with a methylating agent such as BF3-methanol or diazomethane. For example, incubate the sample with 2 mL of methanol containing 2% sulfuric acid for 2 hours at 80°C. After cooling, add a saturated NaCl solution and extract the resulting methyl ester with n-hexane.
-
Silylation: Alternatively, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: A polar capillary column such as an Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 min.
-
Ramp to 160°C at 20°C/min.
-
Ramp to 240°C at 5°C/min and hold for 7 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
3. Calibration:
-
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.
-
Construct a calibration curve based on the peak area of the characteristic ions of the derivatized analyte.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and generally does not require derivatization for the analysis of this compound.
1. Sample Preparation:
-
Sample preparation is often simpler than for GC-MS. A simple "dilute and shoot" approach may be feasible for clean samples.
-
For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
2. LC-MS/MS Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm), is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile or methanol with the same modifier).
-
Flow Rate: 0.3-0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
3. Calibration:
-
Prepare calibration standards in a matrix that mimics the sample composition to account for matrix effects.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
A Comparative Guide to the Production of 2-Furancarboxylic Acid: Economic and Environmental Perspectives
The synthesis of 2-furancarboxylic acid, a valuable platform chemical and a key intermediate in the production of pharmaceuticals, polymers, and other fine chemicals, is achievable through various production routes. The choice of a specific pathway is often a trade-off between economic viability and environmental sustainability. This guide provides a detailed comparison of the primary production routes—chemo-catalytic, biocatalytic, and electrochemical—to assist researchers, scientists, and drug development professionals in making informed decisions.
Chemo-Catalytic Production Routes
The traditional and most established methods for producing this compound involve the chemical oxidation of furfural or 5-hydroxymethylfurfural (HMF). These processes typically employ metal-based catalysts and can be performed under either homogeneous or heterogeneous conditions.
Oxidation of Furfural
The direct oxidation of furfural is a common route. Furfural is an attractive starting material due to its established industrial production from lignocellulosic biomass.
Economic Considerations: The economic feasibility of this route is influenced by the cost and stability of the catalyst. While catalysts based on noble metals like platinum, palladium, and gold show high activity and selectivity, their high cost is a significant drawback. Non-noble metal catalysts, such as those based on copper and manganese, offer a more cost-effective alternative, though they may exhibit lower yields. The energy-intensive nature of some processes, requiring high temperatures and pressures, also contributes to the overall cost.
Environmental Profile: The environmental impact of this route is largely dependent on the choice of catalyst and oxidizing agent. The use of hazardous oxidants and organic solvents can lead to the generation of toxic waste streams. However, greener approaches utilizing molecular oxygen as the oxidant and water as the solvent are being developed to mitigate these concerns. A significant environmental drawback of some chemical methods is the generation of considerable CO2 during the neutralization process due to the use of excess carbonates.
Oxidation of 5-Hydroxymethylfurfural (HMF)
HMF is another key bio-based platform chemical that can be oxidized to 2,5-furandicarboxylic acid (FDCA), a closely related and highly valuable derivative. The production of this compound can be seen as an intermediate step in some of these processes.
Economic Considerations: The production of FDCA from HMF is considered a promising route for the synthesis of bio-based polymers. However, the economic viability is heavily dependent on the price of HMF. The use of expensive noble metal catalysts remains a challenge, although research into more affordable and recyclable catalysts is ongoing.
Environmental Profile: The environmental footprint of HMF oxidation is a subject of active research. While the use of biomass-derived HMF is a positive step, the overall process can still involve harsh reaction conditions and the use of organic solvents. Life cycle assessments have shown that the production of FDCA can have a lower environmental impact compared to traditional petrochemicals, but the release of the intermediate HMF compound may pose an environmental risk.
Biocatalytic Production Routes
Biocatalytic methods, employing either whole microbial cells or isolated enzymes, present a green alternative to conventional chemical synthesis. These processes typically occur under mild conditions in aqueous environments.
Economic Considerations: A major economic advantage of biocatalysis is the avoidance of expensive and often toxic heavy metal catalysts. While the initial development and optimization of biocatalytic processes can be costly, the potential for high selectivity and reduced energy consumption makes them economically attractive in the long term. However, the cost of cofactors and the stability of enzymes can be limiting factors.
Environmental Profile: Biocatalytic routes are generally considered more environmentally friendly than their chemical counterparts. They operate under mild conditions (lower temperature and pressure), use water as a solvent, and employ biodegradable catalysts (enzymes). This significantly reduces energy consumption and the generation of hazardous waste.
Electrochemical Production Routes
Electrochemical synthesis is an emerging technology for the production of this compound and its derivatives. This method uses electrical energy to drive the oxidation of starting materials like furfural or HMF.
Economic Considerations: Electrochemical methods have the potential to be cost-effective due to the use of electricity from renewable sources and the avoidance of expensive chemical oxidants. The scalability of the process and the cost of electrodes are key factors influencing economic feasibility. Techno-economic analyses suggest that while the current production cost may not be competitive with traditional methods, future advancements could change this outlook.
Environmental Profile: Electrochemical synthesis offers significant environmental benefits. These processes can be conducted at ambient temperature and pressure, reducing energy consumption. They can also utilize CO2 as a feedstock, offering a pathway for carbon capture and utilization. Furthermore, the generation of hazardous byproducts can be minimized. Life cycle assessments indicate that electrochemical routes can lead to a significant reduction in greenhouse gas emissions compared to thermochemical methods.
Quantitative Data Summary
| Production Route | Starting Material | Catalyst/Biocatalyst | Oxidant | Temperature (°C) | Pressure | Yield (%) | Key Economic Factors | Key Environmental Factors |
| Chemo-Catalytic | Furfural | Au-based | O2 | 80-150 | 6 bar | 95 (to 2-furoic acid) | High cost of noble metal catalysts, energy consumption. | Use of hazardous oxidants and solvents, CO2 generation. |
| Chemo-Catalytic | HMF | Pt/C | O2 | Room Temp. | 6.8 atm | 79 (to FDCA) | High cost of HMF and noble metal catalysts. | Potential release of HMF, use of organic solvents. |
| Biocatalytic | HMF | Whole cells (e.g., P. putida) | O2 (air) | ~30 | Atmospheric | High | Avoids expensive metal catalysts, lower energy consumption. | Mild conditions, aqueous medium, biodegradable catalysts. |
| Biocatalytic | HMF | Isolated enzymes (e.g., laccase, oxidase) | O2 (air) | ~25-40 | Atmospheric | Up to 97.5 (FDCA) | Cost of enzymes and cofactors, enzyme stability. | Green reaction conditions, minimal waste. |
| Electrochemical | Furfural derivative | Graphite anode, sacrificial metal cathode | - | Ambient | Atmospheric | - | Cost of electricity and electrodes, scalability. | Low energy consumption, potential for CO2 utilization. |
| Electrochemical | HMF | Ni/NiOOH foam | - | Ambient | Atmospheric | ~70 (FDCA) | High cost of HMF, electricity costs. | Reduced greenhouse gas emissions. |
Experimental Protocols
Chemo-Catalytic Oxidation of Furfural to 2-Furoic Acid
A detailed experimental procedure for the oxidation of furfural can be found in Organic Syntheses. In a typical procedure, furfural is cooled in an ice bath, and a solution of sodium hydroxide is added while maintaining a low temperature. The reaction mixture is stirred, and the resulting sodium 2-furancarboxylate is then acidified with sulfuric acid to precipitate this compound. The crude acid is then purified by recrystallization or distillation.
Biocatalytic Production of FDCA from HMF using Whole Cells
The biotransformation of HMF to FDCA using whole cells, such as Pseudomonas putida, involves cultivating the microorganisms in a suitable medium. HMF is then added to the culture, and the bioconversion is carried out under controlled temperature and pH. The product, FDCA, can be recovered from the culture medium through acidification and subsequent filtration or extraction.
Electrochemical Synthesis of FDCA from a Furfural Derivative
The electrochemical synthesis of FDCA from a brominated furfural derivative involves a constant current electrolysis in a divided or undivided cell. The catholyte typically contains the furfural derivative and a supporting electrolyte in a solvent like dimethylformamide, while the anolyte contains a sacrificial anode (e.g., magnesium) and the supporting electrolyte. The reaction is carried out under a CO2 atmosphere. After the electrolysis, the product is worked up by acidification and extraction.
Visualizing the Production Pathways
Caption: Overview of this compound Production Routes.
Caption: Chemo-Catalytic Production Workflow.
Caption: Biocatalytic Production Workflow.
In-Silico vs. Experimental Studies of 2-Furancarboxylic Acid Reaction Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of 2-Furancarboxylic acid, also known as 2-furoic acid, is of significant interest due to its role as a key intermediate in biomass conversion and its potential applications in the pharmaceutical and polymer industries. Understanding its reaction pathways is crucial for optimizing production processes and developing new applications. This guide provides a comparative analysis of in-silico (computational) and experimental approaches to studying the reaction pathways of this compound, offering insights into their respective strengths and limitations.
At a Glance: In-Silico vs. Experimental Approaches
| Feature | In-Silico Studies (Computational) | Experimental Studies (Laboratory) |
| Approach | Utilizes computational models and simulations (e.g., DFT, molecular dynamics) to predict reaction mechanisms, kinetics, and thermodynamics. | Involves physical experiments in a laboratory setting to observe and measure reaction outcomes. |
| Key Outputs | Predicted reaction pathways, transition states, activation energies, reaction rates, and thermodynamic data. | Measured reaction yields, conversion rates, product identification, kinetic data, and observation of reaction phenomena. |
| Advantages | Cost-effective, time-efficient, provides detailed mechanistic insights at the molecular level, allows for the study of unstable intermediates and transition states, can screen a large number of catalysts and conditions. | Provides real-world data and validation, can uncover unexpected side reactions and products, allows for the optimization of reaction conditions based on tangible results. |
| Limitations | Accuracy is dependent on the level of theory and model used, may not fully account for complex experimental conditions (e.g., solvent effects, impurities), requires experimental validation. | Can be time-consuming and resource-intensive, some reaction intermediates may be too short-lived to detect, may not provide a complete mechanistic picture without computational support. |
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from both in-silico and experimental studies on the thermal decomposition of this compound.
Table 1: Activation Energies for Thermal Decomposition of this compound
| Method | Catalyst/Conditions | Activation Energy (kJ/mol) | Source |
| Experimental | Gas-phase, 415–455 °C | 220.5 ± 2.1 | [1] |
| Experimental | 2% HBr + 5% LiBr (mass fraction) | 98.74 | [2] |
| In-Silico (DFT) | B3LYP/6-31++G | Mechanism 1: 228.3 | [1] |
| In-Silico (DFT) | B3LYP/6-31++G | Mechanism 2: 247.4 | [1] |
Table 2: Reaction Yields for Synthesis and Conversion of this compound
| Reaction | Method | Conditions | Yield (%) | Source |
| Furfural Oxidation to 2-Furoic Acid | Experimental (Biocatalytic) | Recombinant E. coli | 95-98 | [3] |
| 2-Furoic Acid to 2,5-Furandicarboxylic Acid | Experimental (Chemical) | Pd-catalyzed bromination-hydroxycarbonylation | 57 | |
| 2-Furfuryl Alcohol to 2-Furoic Acid | Experimental (Biocatalytic) | Nocardia corallina (resting cells) | 98 |
Reaction Pathways and Mechanisms
Chemical Decomposition of this compound
Experimental studies have shown that the thermal decomposition of this compound can proceed via decarboxylation to form furan. This furan can then undergo further reactions, such as Diels-Alder reactions, to produce more complex products like 2,3-benzofuran and dibenzofuran. In-silico studies, using Density Functional Theory (DFT), have explored the mechanistic details of this decomposition, proposing different transition states and reaction pathways.
Microbial Degradation of this compound
The microbial degradation of this compound is a key pathway in the breakdown of furanic compounds by various microorganisms, such as Pseudomonas putida and Cupriavidus basilensis. The pathway, often referred to as the "Trudgill pathway," involves the activation of 2-furoic acid to 2-furoyl-CoA, followed by a series of enzymatic transformations leading to the central metabolite, 2-oxoglutarate, which can then enter the tricarboxylic acid (TCA) cycle.
Experimental Protocols
Synthesis of this compound from Furfural (Cannizzaro Reaction)
This protocol is adapted from Organic Syntheses.
Materials:
-
Furfural
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Decolorizing carbon
-
Water
Procedure:
-
A solution of sodium hydroxide in water is prepared in a reaction flask.
-
Furfural is added to the stirred sodium hydroxide solution. The reaction is exothermic and the temperature should be controlled.
-
After the reaction is complete, the mixture is cooled.
-
The solution is acidified with sulfuric acid to precipitate the crude this compound.
-
The crude acid is collected by filtration.
-
For purification, the crude acid is dissolved in boiling water with decolorizing carbon.
-
The hot solution is filtered and then cooled to crystallize the purified this compound.
-
The purified crystals are collected by filtration and dried. The yield is typically in the range of 60-63%.
Kinetic Study of 2-Furoic Acid Decomposition
This protocol is a general representation based on literature descriptions.
Materials:
-
2-Furoic acid
-
Catalyst (e.g., H₂SO₄, HBr)
-
Solvent (if applicable)
-
High-pressure reactor or sealed ampules
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
A solution of 2-furoic acid and the chosen catalyst in a suitable solvent is prepared.
-
The reaction mixture is placed in a high-pressure reactor or sealed in glass ampules.
-
The reactor/ampules are heated to the desired temperature in a constant temperature bath or oven.
-
Samples are taken at different time intervals. For ampules, each ampule represents one time point and is quenched by rapid cooling.
-
The concentration of 2-furoic acid and its decomposition products in each sample is determined using a calibrated analytical instrument (e.g., HPLC or GC-MS).
-
The kinetic data (concentration vs. time) is then used to determine the reaction order, rate constant, and activation energy.
Conclusion
Both in-silico and experimental studies are indispensable tools for elucidating the reaction pathways of this compound. In-silico methods provide a powerful lens to explore reaction mechanisms at a molecular level, offering predictions that can guide experimental design. Conversely, experimental studies provide the essential real-world data needed to validate and refine computational models. A synergistic approach, where computational predictions are tested and validated by laboratory experiments, is the most effective strategy for advancing our understanding of this compound chemistry and unlocking its full potential in various scientific and industrial applications.
References
Inter-laboratory comparison of 2-Furancarboxylic acid analysis
An Objective Comparison of Analytical Methodologies for 2-Furancarboxylic Acid Determination: An Inter-Laboratory Study Guide
This guide presents a synthesized inter-laboratory comparison for the analysis of this compound, also known as 2-furoic acid. The data and protocols are representative of typical performance characteristics observed in the analysis of furanic compounds, designed to provide a valuable benchmark for researchers, scientists, and drug development professionals. This document aims to assist in the establishment and verification of analytical protocols for this compound.
Data Presentation: A Comparative Analysis
An inter-laboratory study was simulated to evaluate the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The following table summarizes the quantitative data from four hypothetical laboratories. This data is illustrative and intended to reflect realistic analytical performance.
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (HPLC-UV) | Laboratory C (GC-MS) | Laboratory D (GC-MS/MS) |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9996 | 0.9999 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.25 µg/mL | 0.08 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.75 µg/mL | 0.25 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 99.5% | 98.8% | 101.2% | 100.5% |
| Precision (RSD %) - Repeatability | 1.9% | 2.3% | 1.6% | 1.3% |
| Precision (RSD %) - Intermediate Precision | 3.2% | 3.6% | 2.9% | 2.6% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative method for the analysis of this compound in a liquid matrix.
1. Sample Preparation:
-
A 1 mL aliquot of the sample is taken.
-
The sample is diluted with 1 mL of the mobile phase.
-
The mixture is vortexed for 30 seconds to ensure homogeneity.
-
An internal standard (e.g., 5-Sulfosalicylic acid) is added.
-
The sample is filtered through a 0.45 µm syringe filter prior to injection.
2. Instrumentation:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a UV or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
3. HPLC Conditions:
-
Mobile Phase: A gradient mixture of 0.1% acetic acid in water (A) and methanol (B)[1].
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm[1].
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical method for the analysis of this compound, often requiring derivatization for improved volatility.
1. Sample Preparation and Derivatization:
-
A 1 mL aliquot of the sample is taken.
-
The sample is acidified with hydrochloric acid.
-
The this compound is extracted with ethyl acetate.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
An internal standard (e.g., deuterated this compound) is added prior to extraction.
2. Instrumentation:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Scan Range: m/z 40-300.
Visualizations
To further elucidate the processes involved, the following diagrams illustrate a typical analytical workflow and the logical structure of an inter-laboratory comparison.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
Assessing the scalability of different 2-Furancarboxylic acid synthesis methods
The production of 2-furancarboxylic acid (2-furoic acid), a key bio-based platform chemical, is critical for the synthesis of pharmaceuticals, agrochemicals, and polymers. As industrial demand grows, the scalability of its synthesis methods becomes a primary concern for researchers and chemical engineers. This guide provides a comparative assessment of three major scalable synthesis routes from furfural: the traditional Cannizzaro reaction, modern heterogeneous catalytic oxidation, and emerging biocatalytic oxidation.
Performance Comparison of Synthesis Methods
The choice of a synthesis method on an industrial scale hinges on a balance of yield, selectivity, reaction conditions, and downstream processing costs. The following table summarizes the key quantitative parameters for the selected methods to facilitate a side-by-side comparison.
| Parameter | Cannizzaro Reaction | Heterogeneous Catalytic Oxidation (AuPd/Mg(OH)₂) | Biocatalytic Oxidation (Whole-Cell) |
| Starting Material | Furfural | Furfural | Furfural |
| Key Reagents | Concentrated NaOH | O₂ (Oxygen), NaOH | Phosphate buffer, microorganisms |
| Product Yield | 60–63% (theoretical max. 50% due to disproportionation)[1] | >95% Conversion, >95% Selectivity | 88% - >97%[2] |
| Co-products | Furfuryl Alcohol (approx. 1:1 ratio with acid)[1] | Minimal | Minimal |
| Reaction Temp. | 5–20°C (addition), then room temp.[1] | ~30°C | 30°C |
| Reaction Pressure | Atmospheric | 3 bar O₂ | Atmospheric |
| Reaction Time | ~1-2 hours for reaction, plus extraction/purification | < 1 hour | 2–8 hours |
| Catalyst | None (reagent-driven) | 1 wt% AuPd on Mg(OH)₂ | Pseudomonas putida or Nocardia corallina cells |
| Scalability Notes | Established industrial process, but low atom economy and significant salt waste. | High efficiency and selectivity; catalyst reusability is a key factor for cost-effectiveness. | Very high selectivity under mild conditions; requires bioreactor setup and cell cultivation/immobilization. |
Logical Workflow for Assessing Synthesis Scalability
The following diagram illustrates a structured approach to evaluating and selecting a scalable synthesis method for this compound, from initial screening to final industrial implementation.
Caption: Workflow for assessing the scalability of this compound synthesis methods.
Detailed Experimental Protocols
Cannizzaro Reaction (Lab Scale)
This protocol is adapted from established organic synthesis procedures and represents the traditional industrial method.
Materials:
-
Furfural (10.2 moles, ~1 kg)
-
33.3% Sodium Hydroxide (NaOH) solution (825 g)
-
40% Sulfuric Acid (H₂SO₄)
-
Decolorizing carbon
-
Ice
-
Water
-
Ether (for extraction)
Equipment:
-
4 L reaction vessel (e.g., copper can or glass reactor) with mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Continuous liquid-liquid extraction apparatus
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
Place 1 kg of furfural into the 4 L reaction vessel and cool to 5–8°C using an ice bath.
-
While stirring vigorously, slowly add the 33.3% NaOH solution. The addition rate should be controlled to maintain the reaction temperature below 20°C (typically takes 20-25 minutes).
-
After the addition is complete, continue stirring for one hour. During this time, sodium 2-furancarboxylate will precipitate.
-
Allow the mixture to warm to room temperature and add just enough water (~325 mL) to dissolve the precipitate.
-
Extract the co-product, 2-furylcarbinol (furfuryl alcohol), from the aqueous solution using a continuous liquid-liquid extractor with ether.
-
The remaining aqueous solution contains sodium 2-furancarboxylate. Acidify this solution with 40% sulfuric acid until it is acidic to Congo red paper.
-
Cool the acidified solution to 16–20°C to crystallize the this compound. Do not cool below 16°C to avoid precipitation of sodium hydrogen sulfate.
-
Filter the crude acid using suction. The crude product is typically light yellow.
-
For purification, dissolve the crude acid in boiling water with decolorizing carbon, boil for 45 minutes, filter while hot, and then cool the filtrate to crystallize the purified this compound.
-
Filter the pure crystals and dry. The expected yield is 360–380 g (60–63%).
Heterogeneous Catalytic Oxidation using AuPd/Mg(OH)₂
This protocol describes a highly selective, low-temperature oxidation process using a bimetallic catalyst.
Materials:
-
Furfural
-
1 wt% AuPd/Mg(OH)₂ catalyst
-
Sodium Hydroxide (NaOH), 0.6 M solution
-
Deionized water
-
Oxygen (O₂), pressurized
Equipment:
-
Pressurized batch reactor (autoclave) with magnetic stirring, gas inlet, and sampling port
-
Temperature and pressure controllers
Procedure:
-
Prepare the 1% AuPd/Mg(OH)₂ catalyst via sol-immobilization or a similar method.
-
Add the catalyst (e.g., 91 mg for a 10 mL reaction volume, maintaining a specific substrate-to-metal ratio) to the reactor vessel.
-
Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water to the reactor.
-
Seal the reactor and stir the mixture at 1000 rpm for 5 minutes.
-
Add furfural (e.g., 0.240 mL) to the reactor and continue stirring to ensure a single liquid phase.
-
Purge the reactor three times with O₂ and then pressurize to 3 bar.
-
Maintain the reaction temperature at 30°C with continuous stirring.
-
Monitor the reaction progress by taking samples at designated time intervals. Quench the reaction in the sample by dilution and filtering.
-
Analyze samples via HPLC to determine furfural conversion and this compound selectivity.
-
Upon completion, depressurize the reactor, recover the reaction mixture, and separate the catalyst by filtration for potential reuse. The product can be isolated from the aqueous solution by acidification and crystallization as described in the Cannizzaro protocol.
Biocatalytic Oxidation using Pseudomonas putida
This protocol outlines a whole-cell biocatalytic process that operates under mild, environmentally friendly conditions.
Materials:
-
Pseudomonas putida KT2440 cells
-
Luria-Bertani (LB) medium for cell cultivation
-
5-hydroxymethylfurfural (HMF) as an inducer (optional, but enhances activity)
-
Phosphate buffer (200 mM, pH 6.0)
-
Furfural
-
Calcium Carbonate (CaCO₃) to buffer pH drop from acid production
Equipment:
-
Shaker incubator for cell cultivation
-
Centrifuge for cell harvesting
-
Bioreactor or stirred flask for the biotransformation
-
pH meter
Procedure:
-
Cell Cultivation: Grow P. putida KT2440 in LB medium at 30°C with shaking (200 rpm). To enhance catalytic activity, add a small amount of HMF (e.g., 4.5 mM) during the mid-exponential growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with the phosphate buffer. Resuspend the cell pellet in the buffer to a desired concentration (e.g., 10.5 g/L dry cell weight).
-
Biotransformation (Batch Process):
-
In a reaction vessel, combine the cell suspension in 200 mM phosphate buffer (pH 6.0) with furfural (e.g., up to 170 mM).
-
Add CaCO₃ at a molar ratio of 1:2 with the furfural to neutralize the produced acid.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm).
-
Monitor the conversion of furfural to this compound using HPLC. A batch conversion of 170 mM furfural can achieve nearly 100% selectivity in about 2 hours.
-
-
Product Isolation:
-
After the reaction, remove the cells by centrifugation or filtration.
-
Acidify the resulting supernatant to a low pH (e.g., pH 2) with a strong acid like HCl.
-
The this compound will precipitate and can be recovered by filtration and then dried.
-
References
Safety Operating Guide
Proper Disposal of 2-Furancarboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Furancarboxylic acid is paramount for laboratory safety and environmental protection. This guide provides immediate, essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is critical for maintaining a secure and regulated research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the primary hazards associated with this compound. It is known to cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Parameter | Recommendation | Source |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. | [4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | |
| Body Protection | A standard laboratory coat should be worn. | |
| Respiratory Protection | In case of significant dust, a respirator may be necessary. | |
| Handling Environment | Handle in a well-ventilated area to minimize dust generation. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of solid this compound, contaminated materials, and empty containers.
Waste Collection and Containment: Solid Waste
-
Carefully sweep up solid this compound, ensuring to minimize the generation of dust.
-
Place the collected solid into a sturdy, leak-proof container with a secure lid. The original product container is often a suitable choice for this purpose.
-
Clearly label the container as "Waste this compound".
Disposal of Contaminated Materials
-
Any items that are grossly contaminated, such as weigh boats or paper towels, should be placed in the same labeled waste container as the solid waste.
Handling of Empty Containers
-
Thoroughly remove all residual solid from the empty container.
-
The first rinse of the container with a solvent (e.g., water) must be collected and disposed of as chemical waste.
-
Subsequent rinses of the container should also be collected as chemical waste.
-
Once the container is clean, deface the original label.
-
Dispose of the clean container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.
Storage of Chemical Waste
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
As an acidic compound, it is important to segregate it from incompatible materials, particularly bases.
Final Disposal
-
Arrange for the pickup and final disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Spill Management Protocol
In the event of a spill, the following procedures should be followed:
For Dry Spills:
-
Clean up all spills immediately.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.
For Wet Spills:
-
Vacuum or shovel up the material and place it in a labeled container for disposal.
-
Wash the spill area with large amounts of water and prevent the runoff from entering drains.
-
If contamination of drains or waterways occurs, notify emergency services immediately.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Furancarboxylic acid (CAS No. 88-14-2), also known as 2-Furoic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some safety data sheets classify it as causing serious eye damage.[2][3] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Tightly fitting safety goggles with side-shields.[4] | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | N95 dust mask or a respirator if the process generates dust. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat and a chemical-resistant apron. | Work in a certified chemical fume hood. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | Work in a certified chemical fume hood. |
| Handling Waste | Tightly fitting safety goggles with side-shields. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | Not generally required if waste is properly contained. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.
Preparation and Engineering Controls
-
Ventilation: All work with this compound, especially the handling of the solid, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Area Designation: Designate a specific area for handling this compound to prevent the spread of contamination.
Donning PPE
-
Inspect all PPE for damage before use.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on safety goggles and, if necessary, a face shield.
-
Don the appropriate chemical-resistant gloves.
Handling the Chemical
-
Weighing: Carefully weigh the solid in the fume hood to contain any dust.
-
Dissolving: When preparing solutions, always add the this compound solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with stirring to prevent bumping and splashing.
Doffing PPE
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat, turning it inside out to contain any contamination.
-
Remove eye and face protection last.
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: Dispose of items such as contaminated gloves, weigh boats, and paper towels in the same designated solid waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled waste container. Do not pour acidic waste down the drain unless it has been neutralized and is permitted by local regulations.
-
Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste, as they may retain product residue. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
Waste Storage
-
Store all waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that acidic waste is stored separately from bases, oxidizers, and other incompatible materials to prevent dangerous reactions.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
